AHR 10718
説明
特性
CAS番号 |
96436-73-6 |
|---|---|
分子式 |
C22H35N3O7S |
分子量 |
485.6 g/mol |
IUPAC名 |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
CMKAKNPPMGLPRW-BTJKTKAUSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
外観 |
Solid powder |
他のCAS番号 |
96436-73-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cardiac Electrophysiology of AHR 10718
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of sodium channels in cardiac tissue.[1][2] This guide provides a comprehensive overview of the known cardiac electrophysiological properties of this compound, including its effects on cardiac action potentials and its efficacy in preclinical arrhythmia models. Due to the limited availability of detailed public data on this compound, this document also outlines the standard experimental protocols used to characterize Class I antiarrhythmic drugs, providing a framework for understanding the data that has been generated and for guiding future research.
Core Mechanism of Action
As a Class I antiarrhythmic drug, this compound exerts its effects by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[3] The pharmacological profile of this compound is characteristic of Class I sodium channel blockers.[1] By depressing membrane responsiveness and conduction, this compound can terminate and prevent re-entrant arrhythmias, which are a common mechanism for clinically significant tachycardias.[2] Additionally, this compound has been noted to shorten the effective refractory period (ERP) of specialized conducting fibers to a lesser extent than the action potential duration (APD).[2]
Quantitative Data: Preclinical Efficacy
The antiarrhythmic potential of this compound has been evaluated in canine models of ventricular and atrial arrhythmias. The following table summarizes the minimum effective plasma concentrations required to suppress arrhythmias induced by various methods.
| Arrhythmia Model | Minimum Effective Plasma Concentration (µg/mL) |
| 24-hour Coronary Ligation-induced Ventricular Arrhythmia | 8.1 ± 0.7 |
| 48-hour Coronary Ligation-induced Ventricular Arrhythmia | 2.9 ± 0.9 |
| Digitalis-induced Ventricular Arrhythmia | 2.8 ± 0.6 |
| Aconitine-induced Atrial Arrhythmia | Suppressed (specific concentration not detailed) |
| Adrenaline-induced Arrhythmia | Not effective |
| [Data sourced from a study on canine arrhythmia models.[1]] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the characterization of a Class I antiarrhythmic agent typically involves the following key in vitro and ex vivo methodologies.
In Vitro Measurement of Cardiac Action Potential
This protocol is fundamental for assessing the effect of a compound on the overall electrical activity of cardiac cells or tissues.
Objective: To measure changes in cardiac action potential parameters, including Vmax, action potential duration (APD), and effective refractory period (ERP), in the presence of this compound.
Methodology:
-
Tissue Preparation: Cardiac tissues, such as canine Purkinje fibers or ventricular papillary muscles, are dissected and placed in a tissue bath superfused with oxygenated Tyrode's solution at a physiological temperature (37°C).[4]
-
Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac cells to record transmembrane action potentials.[4]
-
Stimulation: The tissue is stimulated at a constant cycle length using an external electrode to elicit regular action potentials.
-
Data Acquisition: Action potentials are recorded at baseline and after the application of varying concentrations of this compound. Key parameters measured include:
-
Vmax (Maximum rate of depolarization): The peak of the first derivative of the action potential upstroke, reflecting sodium channel function.[4]
-
Action Potential Duration (APD): The duration of the action potential at 50% (APD50) and 90% (APD90) of repolarization.
-
Effective Refractory Period (ERP): Determined by introducing premature stimuli at progressively shorter coupling intervals until the tissue is no longer excitable.
-
-
Data Analysis: Changes in these parameters are quantified and compared to baseline to determine the electrophysiological effects of the compound.
Voltage Clamp Technique for Ion Channel Characterization
The voltage clamp technique allows for the direct measurement of ion currents across the cell membrane, providing specific information about a drug's effect on individual ion channels.
Objective: To quantify the blocking effect of this compound on cardiac sodium channels (Nav1.5).
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or canine).
-
Patch Clamp Configuration: The whole-cell patch-clamp technique is employed, where a glass micropipette forms a high-resistance seal with the cell membrane.[5] The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Control and Current Measurement: The membrane potential is clamped at a holding potential (e.g., -80 mV), and specific voltage protocols are applied to elicit sodium currents. The current required to maintain the clamped voltage is measured.[5]
-
Drug Application: this compound is applied to the superfusate at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after drug application to determine the concentration-dependent block. The half-maximal inhibitory concentration (IC50) is then calculated. State-dependent block (resting, open, and inactivated states) can also be investigated using specific voltage protocols.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a Class I antiarrhythmic agent.
Caption: General experimental workflow for characterizing a Class I antiarrhythmic drug.
Caption: The cardiac action potential and the primary effect of this compound.
References
- 1. Improving Cardiac Action Potential Measurements: 2D and 3D Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field and action potential recordings in heart slices: correlation with established in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 4. Relationship between use-dependent effects of antiarrhythmic drugs on conduction and Vmax in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
AHR 10718: A Review of its Sodium Channel Blocking Properties and Antiarrhythmic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is identified in scientific literature as a Class I antiarrhythmic agent, a classification that designates it as a sodium channel blocker. Its primary therapeutic potential lies in the suppression of cardiac arrhythmias. This technical guide synthesizes the publicly available information on this compound, focusing on its sodium channel blocking properties. It is important to note that detailed preclinical and electrophysiological data on this compound are limited in the public domain. Consequently, this document summarizes the existing findings and provides context through generalized experimental protocols and mechanisms of action for its drug class.
Core Properties of this compound
Based on available research, this compound exhibits a pharmacological profile characteristic of Class I sodium channel blockers, similar to established drugs like disopyramide and procainamide. Its primary documented effect is the suppression of cardiac arrhythmias in canine models.
In Vivo Efficacy
The antiarrhythmic activity of this compound has been demonstrated in well-established canine models of ventricular arrhythmia. The minimum effective plasma concentrations required to suppress these arrhythmias have been quantified, providing a measure of its in vivo potency.
Table 1: In Vivo Efficacy of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Intravenous Dose | Minimum Effective Plasma Concentration (µg/ml) |
| 24-hour Coronary Ligation-Induced | 10 mg/kg | 8.1 ± 0.7 |
| 48-hour Coronary Ligation-Induced | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-Induced | 5 mg/kg | 2.8 ± 0.6 |
Data presented as mean ± S.D. (n=6)
Mechanism of Action: Class I Sodium Channel Blockade
As a Class I antiarrhythmic agent, the mechanism of action of this compound is centered on the blockade of fast sodium channels (Nav) in cardiomyocytes. These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
By blocking these sodium channels, this compound is expected to:
-
Decrease the rate of depolarization: This is reflected as a decrease in the maximum upstroke velocity (Vmax) of the action potential.
-
Slow conduction velocity: The reduced rate of depolarization leads to slower propagation of the electrical impulse through the cardiac tissue (negative dromotropic effect).
-
Increase the threshold for excitability: More stimulus is required to trigger an action potential.
These effects collectively contribute to the suppression of arrhythmias, particularly those caused by reentry circuits, by interrupting the abnormal electrical pathways.
The Impact of AHR 10718 on Cardiac Action Potential Duration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is an antiarrhythmic agent classified as a Class I sodium channel blocker. Its primary mechanism of action involves the modulation of cardiac ion channels, which in turn affects the electrophysiological properties of cardiac tissues. This technical guide provides a comprehensive analysis of the effects of this compound on action potential duration (APD), drawing from available scientific literature. The information is presented to facilitate further research and drug development efforts in the field of cardiac electrophysiology.
Key Finding: The primary source of detailed electrophysiological data on this compound appears to be the following research paper:
Damiano BP, Le Marec H, Rosen MR. Electrophysiologic effects of this compound on isolated cardiac tissues. Eur J Pharmacol. 1985 Feb 5;108(3):243-55.
While the full text of this article is not publicly available through standard searches, this guide synthesizes information from accessible abstracts and related literature to provide a foundational understanding of this compound's effects.
Mechanism of Action and Effects on Repolarization
This compound, as a Class I antiarrhythmic drug, primarily targets the voltage-gated sodium channels in cardiomyocytes. By blocking these channels, it reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and conduction velocity.
Crucially, for the focus of this guide, this compound has been reported to accelerate the repolarization of canine Purkinje fiber action potentials . This indicates that the compound shortens the action potential duration in these specialized conducting fibers. The shortening of the effective refractory period by this compound is reported to be less than the shortening of the action potential duration[1]. This differential effect is a key characteristic of some Class I antiarrhythmic agents.
Quantitative Data on Action Potential Duration
Detailed quantitative data on the concentration-dependent effects of this compound on action potential duration (e.g., APD50 and APD90) are expected to be present in the aforementioned European Journal of Pharmacology article. Without access to this primary source, a comprehensive data table cannot be constructed at this time.
Based on its classification as a Class I sodium channel blocker, the effects of this compound on APD are likely to be complex and may vary depending on the specific cardiac tissue (e.g., atrial, ventricular, Purkinje fibers) and the experimental conditions (e.g., pacing frequency, baseline APD).
Experimental Protocols
A detailed description of the experimental methodologies would be contained within the primary research article. However, based on standard practices in cardiac electrophysiology research, the key experiments would likely involve the following:
Tissue Preparation:
-
Source: Canine hearts are a common model for studying the electrophysiological effects of antiarrhythmic drugs.
-
Dissection: Isolation of specific cardiac tissues, such as Purkinje fibers from the ventricles and papillary muscles.
-
Superfusion: Tissues would be placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain viability and physiological pH. The temperature would be maintained at approximately 37°C.
Electrophysiological Recording:
-
Technique: Standard microelectrode techniques would be employed to impale individual cardiomyocytes and record transmembrane action potentials.
-
Parameters Measured:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum Rate of Depolarization (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50, APD90)
-
Effective Refractory Period (ERP)
-
Drug Application:
-
Concentration-Response: this compound would be added to the superfusate at increasing concentrations to determine the dose-dependent effects on the measured electrophysiological parameters.
-
Washout: A washout period with a drug-free solution would be performed to assess the reversibility of the drug's effects.
Signaling Pathway and Experimental Workflow
Signaling Pathway
As a direct-acting ion channel blocker, the primary "signaling pathway" for this compound's effect on action potential duration is the direct physical interaction with the voltage-gated sodium channel. This interaction alters the channel's conformation, leading to a reduction in sodium influx. The subsequent changes in other ion currents that contribute to repolarization would determine the net effect on APD.
Caption: Mechanism of this compound action on cardiac action potential.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the electrophysiological effects of a compound like this compound.
Caption: Experimental workflow for assessing this compound's electrophysiological effects.
Conclusion and Future Directions
This compound is a Class I antiarrhythmic agent that has been shown to shorten the action potential duration in canine Purkinje fibers. A comprehensive quantitative analysis of its effects requires access to the primary literature, specifically the 1985 paper by Damiano et al. For researchers and drug development professionals, obtaining this publication is a critical next step to fully understand the electrophysiological profile of this compound. Future research could focus on elucidating the specific subtypes of sodium and potassium channels affected by this compound and exploring its effects in different species and cardiac disease models. A more detailed understanding of its mechanism of action will be invaluable for assessing its therapeutic potential and safety profile.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, with life-threatening arrhythmias being a major complication. This technical guide provides a comprehensive overview of AHR 10718, a Class I antiarrhythmic agent, for the management of MI-related arrhythmias. This document synthesizes the available preclinical data, focusing on its mechanism of action, efficacy in established animal models, and detailed experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
Ventricular arrhythmias following acute myocardial infarction are a significant clinical challenge, often leading to sudden cardiac death. The ischemic environment created by an MI leads to electrophysiological changes in the myocardium, including altered ion channel function, which creates a substrate for re-entrant and triggered arrhythmias. Antiarrhythmic drugs are a cornerstone of therapy, and Class I agents, which target the fast sodium channels, play a crucial role in suppressing these abnormal rhythms.
This compound is a potent Class I antiarrhythmic agent that has demonstrated significant efficacy in preclinical models of myocardial infarction-related arrhythmias. Its pharmacological profile is similar to other well-characterized Class I drugs such as disopyramide and procainamide. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the preclinical data and experimental basis for the antiarrhythmic effects of this compound.
Mechanism of Action: Class I Sodium Channel Blockade
This compound exerts its antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes. This action falls under the Vaughan Williams classification of Class I antiarrhythmic drugs.
Electrophysiological Effects
-
Decreased Rate of Depolarization (Phase 0): By blocking the influx of sodium ions during the initial phase of the action potential, this compound reduces the maximum upstroke velocity (Vmax).
-
Increased Threshold for Excitability: A greater stimulus is required to elicit an action potential in the presence of the drug.
-
Prolonged QRS Duration: The slowing of conduction through the ventricular myocardium is reflected as a widening of the QRS complex on an electrocardiogram (ECG).
The specific subclass of Class I to which this compound belongs (Ia, Ib, or Ic) would determine its effect on the action potential duration and its kinetics of binding to the sodium channel. Based on its comparison to disopyramide and procainamide, it is likely a Class Ia agent, which typically prolongs the action potential duration.
Signaling Pathway
The mechanism of action of this compound at the cellular level involves the direct blockade of the pore-forming alpha subunit of the Nav1.5 sodium channel, which is the predominant sodium channel isoform in the adult ventricle.
Mechanism of this compound Action on Sodium Channels.
Preclinical Efficacy in Myocardial Infarction Models
The antiarrhythmic efficacy of this compound has been evaluated in canine models of myocardial infarction-induced ventricular arrhythmias. The primary model utilized was the two-stage coronary ligation model, which reliably produces a high incidence of ventricular arrhythmias.
Quantitative Efficacy Data
The following table summarizes the minimum effective plasma concentrations of this compound required to suppress ventricular arrhythmias in different canine models.[1]
| Arrhythmia Model | This compound Dose (i.v.) | Minimum Effective Plasma Concentration (µg/mL) (mean ± S.D., n=6) |
| 24-hour Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48-hour Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-induced Arrhythmia | 5 mg/kg | 2.8 ± 0.6 |
Data from Hashimoto K, et al. Jpn J Pharmacol. 1988.[1]
These data demonstrate the dose-dependent efficacy of this compound in suppressing arrhythmias arising from both ischemic and non-ischemic origins.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the key studies evaluating this compound.
Two-Stage Coronary Ligation Model in Canines
This model is designed to induce a myocardial infarction that leads to the development of spontaneous and inducible ventricular arrhythmias.
Workflow for the Canine Coronary Ligation Model.
Methodology:
-
Animal Preparation: Adult mongrel dogs are anesthetized, and a left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is isolated. A two-stage ligation is performed to minimize acute mortality.
-
Stage 1: A partial occlusion of the LAD is created.
-
Stage 2: After a period of stabilization (typically 30 minutes), the ligature is tightened to achieve complete occlusion.
-
-
Electrophysiological Monitoring: A standard limb lead electrocardiogram (ECG) is continuously monitored to detect the onset and characteristics of ventricular arrhythmias.
-
Drug Administration: Once stable arrhythmias are observed (typically 24 or 48 hours post-ligation), this compound is administered intravenously.
-
Data Analysis: The efficacy of this compound is determined by the reduction or termination of ventricular arrhythmias. Plasma concentrations of the drug are correlated with its antiarrhythmic effect.
Digitalis-Induced Arrhythmia Model
This model is used to assess the efficacy of antiarrhythmic agents against arrhythmias caused by digitalis toxicity.
Methodology:
-
Animal Preparation: Anesthetized dogs are instrumented for ECG and blood pressure monitoring.
-
Digitalis Infusion: A solution of a digitalis glycoside (e.g., ouabain) is infused intravenously at a constant rate until a stable ventricular arrhythmia is established.
-
Drug Administration: this compound is administered intravenously as a bolus or infusion.
-
Efficacy Assessment: The dose of this compound required to convert the arrhythmia to a stable sinus rhythm is determined.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound is a potent antiarrhythmic agent with efficacy in models of myocardial infarction-related arrhythmias.[1] Its mechanism of action as a Class I sodium channel blocker is well-established in principle, though further studies are needed to fully characterize its electrophysiological profile, including its specific subclass and binding kinetics.
The lack of publicly available clinical trial data for this compound indicates that its development may have been discontinued or that it did not progress to human studies. However, the compound remains a valuable tool for research into the mechanisms of arrhythmias and the development of novel antiarrhythmic therapies.
Future research could focus on:
-
Detailed Electrophysiological Studies: Characterizing the effects of this compound on specific cardiac ion channels and action potential parameters in isolated cardiomyocytes.
-
Binding Kinetics: Determining the affinity and kinetics of this compound for the Nav1.5 sodium channel in its different states (resting, open, and inactivated).
-
Comparative Efficacy Studies: Directly comparing the efficacy and safety profile of this compound with modern antiarrhythmic agents.
Conclusion
This compound is a Class I antiarrhythmic agent with demonstrated efficacy in suppressing ventricular arrhythmias in canine models of myocardial infarction. This technical guide has provided a comprehensive summary of the available preclinical data, including quantitative efficacy, mechanism of action, and detailed experimental protocols. While its clinical development status is unknown, this compound serves as an important reference compound for the study of antiarrhythmic drug action and the pathophysiology of myocardial infarction-related arrhythmias. The information presented herein provides a valuable resource for researchers and drug development professionals in the field of cardiovascular pharmacology.
References
In-Depth Technical Guide to the Pharmacological Profile of AHR 10718
For Researchers, Scientists, and Drug Development Professionals
Abstract
AHR 10718 is a Class I antiarrhythmic agent characterized by its sodium channel blocking properties. Preclinical studies have demonstrated its efficacy in suppressing ventricular and atrial arrhythmias. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, electrophysiological effects, and available pharmacokinetic data. Detailed experimental methodologies are provided for key studies, and signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.
Introduction
This compound is an investigational antiarrhythmic drug identified as a Class I agent, suggesting its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][2] This action leads to a depression of membrane responsiveness and conduction velocity, which are key factors in the management of cardiac arrhythmias.[3] The pharmacological profile of this compound shows similarities to other well-known Class I antiarrhythmics such as disopyramide and procainamide.[1] This guide synthesizes the available data on this compound to provide a detailed technical resource for researchers in cardiovascular pharmacology and drug development.
Mechanism of Action
As a Class I antiarrhythmic agent, the principal mechanism of action of this compound is the blockade of fast sodium channels (NaV1.5) in cardiac muscle cells.[1][4] This inhibition of sodium influx during phase 0 of the cardiac action potential leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in non-nodal cardiac tissues.[4]
dot
Electrophysiological Profile
Studies on this compound have revealed its significant effects on the electrophysiological properties of cardiac tissue. The compound depresses membrane responsiveness and conduction and has been shown to shorten the effective refractory period (ERP) to a lesser extent than the action potential duration (APD).[3]
In Vivo Electrophysiology
The antiarrhythmic efficacy of this compound has been evaluated in canine models of both ventricular and atrial arrhythmias.
Table 1: Efficacy of this compound in Canine Arrhythmia Models [1]
| Arrhythmia Model | Induction Method | Intravenous Dose (mg/kg) | Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.) |
| Ventricular Arrhythmia | 24 hr Coronary Ligation | 10 | 8.1 ± 0.7 |
| Ventricular Arrhythmia | 48 hr Coronary Ligation | 5 | 2.9 ± 0.9 |
| Ventricular Arrhythmia | Digitalis-induced | 5 | 2.8 ± 0.6 |
| Atrial Arrhythmia | Aconitine-induced | - | Suppressed |
| Ventricular Arrhythmia | Adrenaline-induced | - | Ineffective |
Pharmacokinetic Profile
Detailed pharmacokinetic parameters for this compound are not extensively published. The available data is derived from efficacy studies in canines and provides minimum effective plasma concentrations.
Table 2: Pharmacokinetic Data for this compound in Dogs [1]
| Parameter | Value | Condition |
| Minimum Effective Plasma Concentration | 2.8 - 8.1 µg/mL | Various arrhythmia models |
It is noteworthy that the correlation between the antiarrhythmic effects of this compound and its plasma concentrations was not high, a characteristic it shares with other Class I antiarrhythmic drugs like disopyramide and procainamide.[1]
Experimental Protocols
Canine Arrhythmia Models
The in vivo efficacy of this compound was assessed using established canine models of cardiac arrhythmia.[1]
Ventricular Arrhythmia Models:
-
Coronary Ligation-Induced Arrhythmia: A two-stage ligation of the left anterior descending coronary artery was performed in mongrel dogs. This compound was administered intravenously to determine its effect on the resulting ventricular arrhythmias.
-
Digitalis-Induced Arrhythmia: Arrhythmias were induced by intravenous infusion of acetylstrophanthidin. The ability of this compound to revert the arrhythmia to sinus rhythm was evaluated.
-
Adrenaline-Induced Arrhythmia: Ventricular arrhythmias were induced by an intravenous injection of adrenaline in dogs anesthetized with chloroform.
Atrial Arrhythmia Model:
-
Aconitine-Induced Atrial Fibrillation: A solution of aconitine was applied to the surface of the right atrium to induce atrial fibrillation. The effectiveness of this compound in terminating the arrhythmia was observed.
dot
Chemical Information
Discussion and Future Directions
This compound demonstrates a pharmacological profile consistent with a Class I antiarrhythmic agent, showing efficacy in preclinical models of ventricular and atrial arrhythmias. Its mechanism of action is presumed to be the blockade of cardiac sodium channels. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available data on its chemical structure, binding kinetics to sodium channel subtypes, and a full pharmacokinetic and pharmacodynamic profile in different species.
Future research should focus on:
-
Elucidation of the definitive chemical structure of this compound.
-
In vitro characterization of its binding affinity and kinetics for NaV1.5 and other relevant ion channels.
-
Detailed pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Further in vivo studies to establish a clearer dose-response relationship and to explore its potential for proarrhythmic effects.
A more complete dataset will be crucial for determining the potential of this compound as a clinically useful antiarrhythmic drug.
References
- 1. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 2. Frontiers | Cardiac Electrophysiological Effects of Light-Activated Chloride Channels [frontiersin.org]
- 3. This compound | The Rgenetics Project [rgenetics.org]
- 4. US12037322B2 - AHR agonists - Google Patents [patents.google.com]
Unraveling the Structure-Activity Relationship of AHR 10718: A Technical Guide for Researchers
Disclaimer: The precise chemical structure of AHR 10718 is not publicly available in the current scientific literature or chemical databases. This technical guide, therefore, focuses on the known pharmacological class of this compound—phenylurea antiarrhythmic agents—and extrapolates its likely structure-activity relationship (SAR) based on its classification and comparison to structurally similar compounds.
Introduction to this compound
This compound is identified as an antiarrhythmic agent, specifically a Class I sodium channel blocker. Its pharmacological profile is noted to be similar to that of other Class Ia antiarrhythmics such as disopyramide and procainamide, as well as the Class Ib agent SUN 1165 (pilsicainide). Crucially, this compound has been described as a phenylurea compound, a chemical class that offers a versatile scaffold for drug design. This guide will delve into the anticipated SAR of this compound by examining the general principles of Class I antiarrhythmic drugs and the specific contributions of the phenylurea moiety.
The Phenylurea Scaffold in Antiarrhythmic Drug Design
The phenylurea core, characterized by a urea group linked to a phenyl ring, provides a rigid and polar backbone that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. In the context of antiarrhythmic agents, this scaffold is anticipated to interact with the cardiac sodium channel (Nav1.5).
General Structure of Phenylurea Antiarrhythmics
A hypothetical general structure for a phenylurea-based antiarrhythmic agent like this compound is presented below, based on its classification and the structures of related compounds.
Caption: General structural components of a phenylurea antiarrhythmic agent.
Proposed Mechanism of Action and Signaling Pathway
As a Class I antiarrhythmic, this compound is expected to exert its effects by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period.
Caption: Proposed mechanism of action for this compound as a Class I antiarrhythmic.
Structure-Activity Relationship (SAR) Insights
Without the explicit structure of this compound, a definitive SAR cannot be constructed. However, by analyzing the SAR of procainamide, disopyramide, and other phenylurea-containing molecules, we can infer key structural features that likely govern the activity of this compound.
Table 1: Inferred Structure-Activity Relationships for Phenylurea Antiarrhythmics
| Structural Moiety | Modification | Effect on Activity | Rationale |
| Aromatic Ring (Phenyl) | Substitution with electron-withdrawing or electron-donating groups | Modulates binding affinity and metabolic stability. | Alterations in electronic properties can influence π-π stacking and other non-covalent interactions with the sodium channel. |
| Urea Linker | N-alkylation or N-arylation | Can alter hydrogen bonding capacity and lipophilicity. | The urea NH groups are potential hydrogen bond donors. Substitution can impact binding and solubility. |
| Alkyl Chain | Length and branching | Affects lipophilicity and spatial orientation of the basic amine. | Optimal chain length is crucial for positioning the terminal amine for interaction with the channel. |
| Basic Amino Group | pKa and steric hindrance | Influences ionization at physiological pH and interaction with acidic residues. | A protonated amine is generally required for high-affinity binding to the sodium channel pore. |
Experimental Protocols for Evaluation
The characterization of a novel antiarrhythmic agent like this compound would involve a series of in vitro and in vivo experiments to determine its efficacy, potency, and mechanism of action.
In Vitro Electrophysiology
Objective: To determine the effect of the compound on cardiac ion channels.
Methodology:
-
Cell Preparation: Isolation of ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use of cell lines stably expressing the human cardiac sodium channel (hNav1.5).
-
Patch-Clamp Recording: Whole-cell patch-clamp technique is employed to record sodium currents.
-
Experimental Protocol:
-
Cells are perfused with a control extracellular solution.
-
A voltage-clamp protocol is applied to elicit sodium currents.
-
The compound is then perfused at various concentrations, and the effect on the peak sodium current, as well as on the voltage-dependence of activation and inactivation, is measured.
-
Use-dependent block is assessed by applying trains of depolarizing pulses at different frequencies.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value for sodium channel block.
Caption: A typical workflow for the in vitro electrophysiological evaluation of a novel antiarrhythmic compound.
In Vivo Arrhythmia Models
Objective: To assess the antiarrhythmic efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Anesthetized rats or dogs are commonly used.
-
Induction of Arrhythmia: Arrhythmias are induced by various methods, such as coronary artery ligation (to mimic myocardial infarction), or administration of arrhythmogenic agents like ouabain or aconitine.
-
Drug Administration: The test compound is administered intravenously or orally.
-
Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, rhythm, and various ECG intervals.
-
Data Analysis: The dose of the compound required to suppress or prevent the induced arrhythmia is determined.
Conclusion and Future Directions
While the precise chemical identity of this compound remains to be elucidated, its classification as a phenylurea Class I antiarrhythmic provides a solid foundation for understanding its potential mechanism of action and structure-activity relationship. The phenylurea scaffold represents a promising area for the development of novel antiarrhythmic drugs with improved efficacy and safety profiles. Future research should focus on the synthesis and evaluation of a library of phenylurea analogs to systematically explore the SAR for this class of compounds. The discovery of the exact structure of this compound would be a significant step forward, enabling detailed molecular modeling studies and the rational design of next-generation antiarrhythmic agents.
AHR-10718 In Vitro Cardiac Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR-10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of sodium channels in cardiomyocytes.[1] This guide provides a comprehensive overview of the available information on AHR-10718 and outlines the application of modern in vitro cardiac models for its electrophysiological characterization. While specific in vitro quantitative data for AHR-10718 is limited in publicly available literature, this document details the established experimental protocols and data presentation formats relevant to assessing a compound with this classification.
Electrophysiological Profile of AHR-10718
In vivo studies in canine models have demonstrated the antiarrhythmic efficacy of AHR-10718 in arrhythmias induced by coronary ligation and digitalis. It is characterized as a Class 1 Na+ channel blocker, similar to disopyramide and procainamide.[1] Key reported effects include the depression of membrane responsiveness and conduction, along with a shortening of the effective refractory period.[1]
Quantitative Data
| Arrhythmia Model | Dosage (i.v.) | Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.) |
| 24 hr Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48 hr Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-induced | 5 mg/kg | 2.8 ± 0.6 |
Core In Vitro Cardiac Models for AHR-10718 Assessment
The current standard for preclinical cardiac safety and efficacy assessment involves the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells provide a human-relevant model to investigate the electrophysiological effects of compounds like AHR-10718.
Key Experimental Platforms:
-
Patch-Clamp Electrophysiology: This is the gold-standard for characterizing the effect of a compound on specific cardiac ion channels. For a Class I agent like AHR-10718, the primary target would be the voltage-gated sodium channel, Nav1.5.
-
Multi-electrode Array (MEA): MEA platforms allow for the non-invasive recording of extracellular field potentials from a spontaneously beating syncytium of hiPSC-CMs. This provides data on key parameters such as field potential duration (an analogue of the ECG's QT interval), beat rate, and the occurrence of arrhythmic events.
-
Calcium Imaging: This technique measures changes in intracellular calcium concentration, providing insights into excitation-contraction coupling and the potential for pro-arrhythmic calcium-handling abnormalities.
Experimental Protocols
While specific protocols for AHR-10718 are not published, the following represents a standard methodology for assessing a Class I antiarrhythmic drug using hiPSC-CMs.
hiPSC-CM Culture and Plating
-
Cell Source: Commercially available or in-house differentiated hiPSC-CMs.
-
Culture Medium: Specialized cardiomyocyte maintenance medium.
-
Plating for MEA: hiPSC-CMs are plated as a monolayer onto fibronectin-coated multi-well MEA plates. Cultures are maintained for several days to allow for the formation of a spontaneously beating syncytium.
-
Plating for Patch-Clamp: hiPSC-CMs are plated at a lower density on fibronectin-coated glass coverslips.
Patch-Clamp Electrophysiology for Nav1.5 Characterization
-
Objective: To determine the concentration-dependent block of the cardiac sodium channel (Nav1.5) by AHR-10718.
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on single hiPSC-CMs.
-
The cell membrane is held at a negative potential (e.g., -80 mV).
-
Depolarizing voltage steps are applied to elicit sodium currents.
-
AHR-10718 is perfused at increasing concentrations.
-
The peak sodium current is measured at each concentration to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.
Multi-electrode Array (MEA) Assay
-
Objective: To assess the integrated electrophysiological effects of AHR-10718 on a cardiomyocyte network.
-
Methodology:
-
Baseline field potentials are recorded from the hiPSC-CM monolayer in the MEA plate.
-
AHR-10718 is added to the wells at cumulative, increasing concentrations.
-
Recordings are taken after a stabilization period at each concentration.
-
-
Key Parameters Measured:
-
Field Potential Duration (FPD): The duration from the initial depolarization spike to the peak of the repolarization wave.
-
Beat Rate: The frequency of spontaneous contractions.
-
Spike Amplitude: Reflects the magnitude of the depolarizing sodium current.
-
Arrhythmic Events: Detection of early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and other irregularities.
-
Visualization of Key Processes
Signaling Pathway of a Class I Antiarrhythmic Drug
Caption: Mechanism of Action for a Class I Antiarrhythmic Agent.
Experimental Workflow for In Vitro Cardiac Assessment
Caption: Workflow for Assessing AHR-10718 in hiPSC-CMs.
Conclusion
AHR-10718 is a Class I antiarrhythmic with demonstrated in vivo efficacy. While specific in vitro data in human cardiac models is lacking in the public domain, the experimental frameworks using hiPSC-CMs with patch-clamp and MEA technologies are well-established to thoroughly characterize its electrophysiological properties. Such studies would be essential to determine its precise mechanism, potency, and potential pro-arrhythmic risk in a human context, thereby guiding further drug development efforts.
References
Preclinical Research Findings on AHR 10718: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for AHR 10718, a Class I antiarrhythmic agent. The information is compiled to meet the needs of researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.
Core Compound Information
-
Compound Name: this compound
-
Chemical Name: (N'(2-(diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl) urea, (Z)-butanedioate)
-
Pharmacological Class: Class I Antiarrhythmic Agent (Sodium Channel Blocker)
Quantitative Data Summary
The antiarrhythmic efficacy of this compound has been evaluated in several canine arrhythmia models. The minimum effective plasma concentrations required to suppress various types of arrhythmias are summarized below.
| Arrhythmia Model | Induction Method | This compound Dose (i.v.) | Minimum Effective Plasma Concentration (µg/mL) (mean ± S.D., n=6) |
| Ventricular Arrhythmia | 24 hr Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| Ventricular Arrhythmia | 48 hr Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Ventricular Arrhythmia | Digitalis-induced | 5 mg/kg | 2.8 ± 0.6 |
| Atrial Arrhythmia | Aconitine-induced | - | Suppressed |
| Ventricular Arrhythmia | Adrenaline-induced | - | Not Effective |
Table 1: Minimum Effective Plasma Concentrations of this compound in Canine Arrhythmia Models.[1]
Mechanism of Action: Class I Antiarrhythmic Agent
This compound is classified as a Class I antiarrhythmic drug, which primarily acts by blocking the fast sodium channels (Nav1.5) in the heart.[1][2] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]
The state-dependent blockade of sodium channels by Class I agents is a key feature of their mechanism. They preferentially bind to channels in the open or inactivated states over the resting state.[3][4] This "use-dependent" characteristic means the blocking effect is more pronounced at faster heart rates, making these drugs particularly effective in suppressing tachyarrhythmias.[3]
Experimental Protocols
The following are representative, detailed protocols for the canine arrhythmia models used in the preclinical evaluation of this compound.
Two-Stage Coronary Ligation-Induced Ventricular Arrhythmia Model
This model is designed to induce ventricular arrhythmias by creating a myocardial infarction.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital). The animal is then intubated and ventilated with room air.
-
Surgical Procedure:
-
A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart.
-
The pericardium is opened, and the left anterior descending (LAD) coronary artery is isolated.
-
A two-stage ligation is performed. In the first stage, the LAD is partially occluded. After a period of stabilization (e.g., 30 minutes), the artery is completely ligated. This two-stage process helps to reduce acute mortality.
-
-
Arrhythmia Monitoring:
-
A continuous electrocardiogram (ECG) is recorded to monitor for the development of ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Arrhythmias typically develop within the first 24-48 hours post-ligation.
-
-
Drug Administration: this compound is administered intravenously at the specified doses, and the plasma concentration is correlated with the suppression of arrhythmias.
Digitalis-Induced Ventricular Arrhythmia Model
This model induces ventricular arrhythmias through digitalis toxicity.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: The animals are anesthetized as described above.
-
Procedure:
-
A continuous intravenous infusion of a digitalis glycoside, such as ouabain or digoxin, is administered.
-
The infusion rate is maintained to gradually increase the plasma concentration of the digitalis glycoside.
-
-
Arrhythmia Monitoring:
-
Continuous ECG monitoring is performed to detect the onset of digitalis-induced arrhythmias, which typically manifest as ventricular bigeminy or ventricular tachycardia.
-
-
Drug Administration: Once a stable arrhythmia is established, this compound is administered intravenously to determine the effective plasma concentration for arrhythmia suppression.
Aconitine-Induced Atrial Arrhythmia Model
This model is used to induce atrial arrhythmias, such as atrial flutter or fibrillation.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is administered as previously described.
-
Procedure:
-
Arrhythmia Monitoring:
-
An atrial electrogram is recorded directly from the atria, along with a standard ECG, to monitor for the development of atrial arrhythmias.
-
-
Drug Administration: Following the induction of a sustained atrial arrhythmia, this compound is administered intravenously to assess its efficacy in restoring sinus rhythm.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. MECHANISM OF ATRIAL FLUTTER AND FIBRILLATION INDUCED BY ACONITINE IN THE DOG, WITH OBSERVATIONS ON THE ROLE OF CHOLINEGIC FACTORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased concentration of plasma cyclic GMP during aconitine-induced atrial fibrillation in dogs and paroxysmal atrial fibrillation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AHR 10718 in Canine Models
Introduction
AHR 10718 is an experimental antiarrhythmic agent classified as a class 1 sodium channel blocker.[1] It has demonstrated efficacy in suppressing cardiac arrhythmias in canine models, particularly those induced by digitalis intoxication and myocardial infarction.[1][2] Its mechanism of action involves depressing membrane responsiveness and conduction in specialized cardiac conducting fibers.[2] These application notes provide a summary of the experimental use of this compound in canines, based on published research, to guide researchers and drug development professionals.
Mechanism of Action
This compound functions as a class 1 antiarrhythmic drug by blocking sodium (Na+) channels in the heart.[1] This action reduces the maximum rate of depolarization of the cardiac action potential, thereby slowing conduction and suppressing arrhythmias.
Quantitative Data Summary
The following table summarizes the minimum effective plasma concentrations of this compound required to suppress various induced arrhythmias in canine models.[1]
| Arrhythmia Model | Intravenous (IV) Dose | Minimum Effective Plasma Concentration (µg/mL) |
| 24 hr Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48 hr Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-induced | 5 mg/kg | 2.8 ± 0.6 |
Data presented as mean ± S.D. for n=6.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in canine models, based on published studies.[1]
1. Induction of Ventricular Arrhythmias via Coronary Ligation
This protocol describes a two-stage coronary ligation procedure to induce ventricular arrhythmias.
-
Animal Model: Adult dogs of either sex.
-
Anesthesia: Appropriate anesthesia is administered to maintain a surgical plane of anesthesia.
-
Procedure:
-
A left thoracotomy is performed in the fifth intercostal space.
-
The left anterior descending coronary artery is dissected.
-
A two-stage ligation is performed to induce myocardial infarction and subsequent arrhythmias.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: this compound is administered intravenously at the specified doses (5 mg/kg or 10 mg/kg) at 24 or 48 hours post-ligation.[1]
-
Monitoring: Continuous electrocardiogram (ECG) monitoring is performed to assess the antiarrhythmic effects. Plasma concentrations of this compound are determined to establish the minimum effective concentration.[1]
2. Induction of Ventricular Arrhythmias via Digitalis
This protocol outlines the induction of arrhythmias using digitalis.
-
Animal Model: Adult dogs of either sex.
-
Procedure:
-
Digitalis glycosides are administered to induce ventricular arrhythmias.
-
-
Drug Administration: this compound is administered intravenously at a dose of 5 mg/kg.[1]
-
Monitoring: ECG is continuously monitored to observe the suppression of arrhythmias. Plasma levels of this compound are measured.[1]
3. Induction of Atrial Arrhythmia via Aconitine
This protocol describes the use of aconitine to induce atrial arrhythmias.
-
Animal Model: Adult dogs of either sex.
-
Procedure:
-
Aconitine is administered to induce atrial arrhythmia.
-
-
Drug Administration: this compound is administered intravenously.
-
Monitoring: ECG is used to monitor the atrial rhythm and the effect of this compound.
It is important to note that this compound was found to be ineffective in suppressing adrenaline-induced arrhythmias.[1]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the antiarrhythmic efficacy of this compound in a canine model.
References
Application Notes and Protocols for A-H-R 10718 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is a pharmaceutical agent identified as a Class I antiarrhythmic drug, specifically a sodium channel blocker. It has demonstrated efficacy in suppressing ventricular and atrial arrhythmias in canine models. These application notes provide a summary of the reported in vivo dosages and detailed protocols for inducing relevant arrhythmia models for the study of this compound and other potential antiarrhythmic compounds.
Quantitative Data Summary
The following table summarizes the intravenous dosages of this compound and the resulting plasma concentrations required to achieve antiarrhythmic effects in various canine models.
| Animal Model | Intravenous (IV) Dosage (mg/kg) | Minimum Effective Plasma Concentration (µg/mL) |
| 24-hour Coronary Ligation | 10 | 8.1 ± 0.7 |
| 48-hour Coronary Ligation | 5 | 2.9 ± 0.9 |
| Digitalis-induced Arrhythmia | 5 | 2.8 ± 0.6 |
Mechanism of Action: Sodium Channel Blockade
This compound functions as a Class I antiarrhythmic agent by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. This mechanism is crucial for interrupting re-entrant arrhythmias, which are a common cause of tachycardias.
Caption: Signaling pathway of this compound as a sodium channel blocker.
Experimental Protocols
The following are detailed protocols for inducing cardiac arrhythmias in canine models to test the efficacy of this compound. These protocols have been synthesized from multiple sources describing similar experimental setups.
Two-Stage Coronary Ligation Model for Induction of Ventricular Arrhythmia
This model simulates myocardial infarction to induce ventricular arrhythmias.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture material
-
ECG monitoring equipment
-
Ventilator
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the procedure. Intubate the animal and provide artificial respiration.
-
Thoracotomy: Perform a left lateral thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Coronary Artery Ligation (Stage 1): Carefully dissect the left anterior descending (LAD) coronary artery. Place a ligature around the artery.
-
Coronary Artery Ligation (Stage 2): After a stabilization period (typically 24 to 48 hours), re-anesthetize the animal and tighten the ligature to completely occlude the LAD. This two-stage process allows for the development of an ischemic zone more gradually, which can lead to more stable arrhythmias.
-
Arrhythmia Monitoring: Continuously monitor the ECG for the development of ventricular arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Drug Administration: Once stable arrhythmias are observed, administer this compound intravenously.
-
Data Collection: Record ECG, heart rate, and blood pressure before and after drug administration to assess the antiarrhythmic effect.
Caption: Experimental workflow for the two-stage coronary ligation model.
Digitalis-Induced Ventricular Arrhythmia Model
This model uses a toxic dose of a digitalis glycoside to induce ventricular arrhythmias.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Digoxin or other digitalis glycoside
-
Intravenous infusion pump
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and ensure stable vital signs.
-
Digitalis Infusion: Administer a loading dose of digoxin intravenously, followed by a continuous infusion to induce toxicity. A common toxic dose to induce arrhythmias is around 0.1-0.2 mg/kg.[1]
-
Arrhythmia Monitoring: Continuously monitor the ECG for the appearance of digitalis-toxic arrhythmias, such as atrioventricular block, VPBs, and VT.
-
Drug Administration: Once a stable arrhythmia is established, administer this compound intravenously.
-
Data Collection: Record ECG and heart rate before and after drug administration to quantify the antiarrhythmic effect.
Caption: Experimental workflow for the digitalis-induced arrhythmia model.
Aconitine-Induced Atrial Arrhythmia Model
This model uses the topical application of aconitine to a specific area of the atria to induce atrial flutter or fibrillation.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Aconitine solution or crystals
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Preparation: Anesthetize the dog and maintain a stable plane of anesthesia.
-
Thoracotomy: Perform a thoracotomy to expose the heart.
-
Aconitine Application: Apply a small amount of aconitine solution or a few crystals directly to the epicardial surface of the right or left atrial appendage. This will create a localized arrhythmogenic focus.
-
Arrhythmia Monitoring: Monitor the ECG for the onset of atrial arrhythmias, such as atrial premature beats, atrial flutter, or atrial fibrillation.
-
Drug Administration: Once a sustained atrial arrhythmia is present, administer this compound intravenously.
-
Data Collection: Record the atrial and ventricular rates from the ECG before and after drug administration to determine the effect on the arrhythmia.
Caption: Experimental workflow for the aconitine-induced arrhythmia model.
References
Application Notes and Protocols for Aryl Hydrocarbon Receptor (AHR) Ligand Solution Preparation
A Note on AHR 10718: Initial searches for "this compound" identify it as a Class I antiarrhythmic agent that acts as a sodium channel blocker.[1][2] There is limited information available in scientific literature connecting this compound to the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Given the detailed request for protocols related to AHR signaling, this document will focus on the preparation and application of ligands that modulate the Aryl Hydrocarbon Receptor, a topic of significant interest in toxicology, immunology, and drug development.
These notes provide comprehensive protocols for the preparation of Aryl Hydrocarbon Receptor (AHR) ligand solutions for use in research settings. Due to the typically hydrophobic nature of AHR ligands, proper handling and solution preparation are critical for obtaining accurate and reproducible experimental results.
General Properties of AHR Ligands
AHR ligands are a structurally diverse group of molecules that include environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), polycyclic aromatic hydrocarbons (PAHs), and naturally occurring compounds such as flavonoids and indole derivatives.[3][4] A common characteristic of many potent AHR ligands is their lipophilicity, which often results in poor aqueous solubility.[5] This property presents a significant challenge for in vitro and in vivo studies, as improper dissolution can lead to compound precipitation and inaccurate concentration assessments.
The following protocols are designed to address these challenges and ensure the effective delivery of AHR ligands in experimental systems.
Quantitative Data for Common AHR Ligands
The following table summarizes key information for several commonly studied AHR ligands. Researchers should always refer to the manufacturer's specifications for the particular lot of the compound being used.
| Ligand | Common Abbreviation | Primary Use | Typical Stock Concentration | Recommended Solvent | Typical In Vitro Working Concentration |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | Potent Agonist | 10 µM | DMSO | 0.1 - 10 nM[6][7][8] |
| 6-Formylindolo[3,2-b]carbazole | FICZ | Endogenous Agonist | 1-10 mM | DMSO | 10 - 500 nM[8][9] |
| Indole-3-carbinol | I3C | Natural Agonist | 10-100 mM | DMSO | 10 - 100 µM[10] |
| 2-Methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide | CH-223191 | Selective Antagonist | 10 mM | DMSO | 1 - 10 µM[11] |
| β-Naphthoflavone | BNF | Synthetic Agonist | 10-50 mM | DMSO | 1 - 25 µM[12] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of a concentrated stock solution of an AHR ligand in an appropriate organic solvent.
Materials:
-
AHR ligand (lyophilized powder)
-
High-purity, anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the AHR ligand needed to achieve the desired stock concentration and volume.
-
Weigh the compound: Carefully weigh the lyophilized AHR ligand in a sterile vial.
-
Solvent addition: Add the calculated volume of DMSO to the vial containing the ligand.
-
Dissolution:
-
Vortexing: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. This can help break up aggregates.
-
Gentle Warming (optional): For particularly insoluble compounds, warm the solution to 37°C for 10-15 minutes. Ensure the compound is not heat-sensitive before applying this step.
-
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, especially for light-sensitive compounds like FICZ.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the preparation of working solutions from a concentrated stock for use in cell-based assays.
Materials:
-
Concentrated AHR ligand stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution: To avoid precipitation, perform a stepwise or serial dilution of the stock solution in cell culture medium. Do not add the concentrated stock directly to a large volume of aqueous medium.
-
Prepare a series of dilutions in microcentrifuge tubes or a 96-well plate to reach the final desired concentrations.
-
-
Slow Addition and Mixing: When diluting, add the stock solution dropwise to the cell culture medium while gently vortexing or swirling. This gradual introduction helps to maintain the compound in solution.
-
Final Solvent Concentration: For most cell-based assays, ensure the final concentration of DMSO is below 0.5%. For sensitive primary cells, the final DMSO concentration should be below 0.1% to avoid solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of the test compound.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for cell treatment.
Protocol 3: Dioxin Response Element (DRE) Luciferase Reporter Assay
This protocol provides a method for quantifying AHR activation in cells using a DRE-driven luciferase reporter gene.[13]
Materials:
-
Hepa1c1c7 or other suitable cells stably or transiently transfected with a DRE-luciferase reporter plasmid
-
White, clear-bottom 96-well cell culture plates
-
Cell culture medium (DMEM with 10% FBS)
-
AHR ligand working solutions (from Protocol 2)
-
Positive control (e.g., TCDD)
-
Vehicle control (DMSO in medium)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Day 1: Cell Seeding:
-
Trypsinize and count the reporter cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Day 2: Compound Treatment:
-
Prepare serial dilutions of the AHR ligand working solutions.
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared ligand dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
-
Day 3: Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[15]
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data by expressing the results as fold induction over the vehicle control.
-
Plot the fold induction versus the log of the ligand concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Experimental workflow for AHR ligand solution preparation.
Caption: Workflow for a DRE-luciferase reporter gene assay.
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for AHR 10718 Patch Clamp Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels.[1] This pharmacological profile suggests that this compound modulates cardiac conduction and excitability by inhibiting the influx of sodium ions that are critical for the initiation and propagation of the cardiac action potential. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is the principal sodium channel in the heart and the likely target of this compound.[2]
These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on human Nav1.5 channels expressed in a heterologous expression system using the whole-cell patch clamp technique. This method is the gold standard for investigating ion channel pharmacology, offering high resolution and detailed insights into the mechanism of drug action.
Key Experimental Objectives:
-
To determine the concentration-dependent inhibition of peak Nav1.5 current by this compound.
-
To characterize the voltage- and use-dependency of this compound-mediated Nav1.5 block.
-
To assess the effects of this compound on the gating kinetics of the Nav1.5 channel.
Data Presentation
Table 1: Summary of this compound Effects on Nav1.5 Channel Gating Parameters (Hypothetical Data)
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| Peak Current Amplitude (pA/pF) | -150 ± 15 | -105 ± 12 | -45 ± 8 |
| Half-maximal Activation Voltage (V½, mV) | -45.2 ± 1.5 | -48.9 ± 1.8 | -55.7 ± 2.1 |
| Half-maximal Inactivation Voltage (V½, mV) | -85.1 ± 1.2 | -95.3 ± 1.4 | -108.6 ± 1.9 |
| IC₅₀ (µM) | N/A | - | 5.8 |
| Use-Dependent Block (% at 10 Hz) | 5 ± 2 | 25 ± 4 | 65 ± 7 |
Table 2: Solutions for Whole-Cell Patch Clamp Recording of Nav1.5 Currents
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1.2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Osmolality adjusted to ~325 mOsm with sucrose | ||
| Internal (Pipette) Solution | CsCl | 130 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| pH adjusted to 7.2 with CsOH | ||
| Osmolality adjusted to ~308 mOsm with sucrose |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.5 channel (hNav1.5) are recommended.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure stable channel expression. Culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating for Electrophysiology: Twenty-four to forty-eight hours before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
Whole-Cell Patch Clamp Recording
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries. The pipettes should have a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
-
Data Acquisition: Record currents using a patch clamp amplifier and appropriate data acquisition software. Filter the data at 5 kHz and digitize at 20 kHz.
Voltage Clamp Protocols
-
Current-Voltage (I-V) Relationship:
-
From a holding potential of -120 mV, apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 50 ms.
-
This protocol is used to determine the peak inward sodium current at various membrane potentials and to assess the effect of this compound on the voltage-dependence of activation.
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials ranging from -140 mV to -20 mV in 10 mV increments.
-
Immediately following the pre-pulse, apply a test pulse to -20 mV for 20 ms to measure the fraction of available channels.
-
This protocol determines the voltage at which half of the channels are inactivated and is used to assess the effect of this compound on the voltage-dependence of inactivation.
-
-
Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.
-
The reduction in peak current amplitude over the pulse train indicates the degree of use-dependent block.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound patch clamp assay.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for AHR 10718 in Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AHR 10718, a Class I antiarrhythmic agent, in preclinical arrhythmia research. The information is intended to guide researchers in designing and conducting experiments to evaluate the electrophysiological properties and antiarrhythmic efficacy of this compound.
Introduction
This compound is a sodium (Na+) channel blocking antiarrhythmic drug.[1] Its primary mechanism of action involves the inhibition of the fast inward sodium current (INa) in cardiomyocytes, which leads to a depression of membrane responsiveness and conduction velocity.[2] Preclinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias, particularly those arising from myocardial ischemia and digitalis toxicity.[1][2]
Data Presentation
Efficacy of this compound in Canine Arrhythmia Models
The following table summarizes the minimum effective plasma concentrations of this compound required to suppress arrhythmias in various canine models, as reported by Tsuchida et al. (1991).[1]
| Arrhythmia Model | This compound Dosage (i.v.) | Minimum Effective Plasma Concentration (µg/mL) | Efficacy |
| 24-hour Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 | Effective |
| 48-hour Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 | Effective |
| Digitalis-induced | 5 mg/kg | 2.8 ± 0.6 | Effective |
| Adrenaline-induced | Not specified | Not effective | Ineffective |
Electrophysiological Effects of this compound
This compound exhibits characteristic Class I antiarrhythmic effects on cardiac electrophysiology. A qualitative summary of these effects is presented below. Quantitative data from dedicated electrophysiological studies are needed for a more precise characterization.
| Electrophysiological Parameter | Effect of this compound |
| Maximum upstroke velocity (Vmax) of the action potential | Decreased |
| Action Potential Duration (APD) | Shortened |
| Effective Refractory Period (ERP) | Shortened (to a lesser extent than APD) |
| Membrane Responsiveness | Depressed |
| Conduction Velocity | Decreased |
Experimental Protocols
Detailed methodologies for key in vivo arrhythmia models are provided below. These protocols are based on established procedures and should be adapted and optimized for specific experimental conditions and institutional guidelines.
Two-Stage Coronary Ligation-Induced Arrhythmia in Dogs
This model simulates arrhythmias associated with myocardial infarction.
Objective: To induce ventricular arrhythmias by creating a localized area of myocardial ischemia and infarction.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture material
-
ECG monitoring system
Protocol:
-
Anesthetize the dog and initiate positive pressure ventilation.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
First Stage Ligation: Ligate a major branch of the LAD for a predetermined period (e.g., 2 hours) to induce ischemia.
-
Reperfusion: Release the ligature to allow for reperfusion, which can itself be arrhythmogenic.
-
Second Stage Ligation (24 or 48 hours later): Re-anesthetize the animal and permanently ligate the same coronary artery branch to induce infarction.
-
Monitor the ECG continuously for the development of ventricular arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
Administer this compound intravenously and monitor for the suppression of arrhythmias.
Digitalis-Induced Arrhythmia in Dogs
This model mimics arrhythmias caused by digitalis toxicity.
Objective: To induce ventricular arrhythmias through the administration of a cardiac glycoside.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Digoxin or other cardiac glycoside
-
Infusion pump
-
ECG monitoring system
Protocol:
-
Anesthetize the dog and ensure stable physiological parameters.
-
Administer a loading dose of digoxin intravenously, followed by a continuous infusion. The dose should be titrated to induce stable ventricular arrhythmias.
-
Monitor the ECG continuously for the onset of arrhythmias, which may include premature ventricular contractions (PVCs), bigeminy, and ventricular tachycardia.
-
Once a stable arrhythmia is established, administer this compound intravenously.
-
Observe the ECG for the reduction or termination of the digitalis-induced arrhythmia.
Aconitine-Induced Atrial Arrhythmia in Dogs
This model is used to study atrial arrhythmias, such as atrial flutter and fibrillation.
Objective: To induce atrial arrhythmias by the topical application of aconitine.
Materials:
-
Beagle dogs (male or female, 10-15 kg)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Aconitine solution or crystals
-
ECG monitoring system with atrial recording capabilities
Protocol:
-
Anesthetize the dog and perform a thoracotomy to expose the heart.
-
Carefully apply a small amount of aconitine solution or a few crystals directly onto the epicardial surface of the right or left atrial appendage.
-
Monitor the ECG for the development of rapid and irregular atrial activity, characteristic of atrial flutter or fibrillation.
-
Administer this compound intravenously to assess its ability to convert the atrial arrhythmia to a normal sinus rhythm.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a Na+ channel blocker.
Experimental Workflow for In Vivo Arrhythmia Studies
Caption: General workflow for evaluating this compound in canine arrhythmia models.
References
Application Notes and Protocols for Studying Ventricular Tachycardia with AHR 10718
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is a Class I antiarrhythmic agent, specifically classified as a sodium channel blocker.[1] Its primary mechanism of action involves the inhibition of the fast sodium current (INa) in cardiomyocytes, which is crucial for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3] By blocking sodium channels, this compound reduces the excitability and conduction velocity in the atrial and ventricular myocardium, thereby suppressing tachyarrhythmias.[4][5] These characteristics make this compound a valuable pharmacological tool for investigating the mechanisms of ventricular tachycardia (VT) and for the preclinical evaluation of potential antiarrhythmic therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of ventricular tachycardia, with a focus on established in vivo canine models and in vitro electrophysiological assessments.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of this compound in suppressing ventricular arrhythmias in canine models.
| Arrhythmia Model | This compound Administration | Minimum Effective Plasma Concentration (µg/mL) | Reference |
| 24-hour Coronary Ligation | 10 mg/kg, i.v. | 8.1 ± 0.7 | [1] |
| 48-hour Coronary Ligation | 5 mg/kg, i.v. | 2.9 ± 0.9 | [1] |
| Digitalis-induced | 5 mg/kg, i.v. | 2.8 ± 0.6 | [1] |
Mechanism of Action: Sodium Channel Blockade
As a Class I antiarrhythmic, this compound targets the voltage-gated sodium channels (primarily Nav1.5 in the ventricle) in cardiomyocytes.[6] By binding to these channels, it reduces the influx of sodium ions during Phase 0 of the action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction through the cardiac tissue.[4] This effect is particularly relevant in re-entrant circuits, which are a common mechanism for ventricular tachycardia, as it can disrupt the propagation of the re-entrant wavefront.[5]
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for AHR 10718 in Atrial Fibrillation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is an investigational antiarrhythmic agent identified as a Class I sodium channel blocker.[1] Its pharmacological profile is comparable to other drugs in this class, such as disopyramide and procainamide.[1] These application notes provide a summary of the available data on this compound and detailed protocols for its investigation in a preclinical model of atrial fibrillation. It is important to note that the available research on this compound is limited, with primary data originating from studies conducted in the late 1980s.
Mechanism of Action
This compound functions as a Class I antiarrhythmic drug, primarily by blocking the fast sodium channels (Na+) in cardiomyocytes.[1] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), which in turn slows conduction velocity in the atria, ventricles, and His-Purkinje system. By slowing conduction and prolonging the refractory period of cardiac tissue, this compound can suppress ectopic foci and interrupt re-entrant circuits that are responsible for maintaining certain types of tachyarrhythmias, including atrial fibrillation.
Caption: General mechanism of this compound as a Class I sodium channel blocker.
Quantitative Data
The available literature provides minimum effective plasma concentrations of this compound for suppressing ventricular arrhythmias in canine models.[1] Specific quantitative data for the aconitine-induced atrial fibrillation model is not explicitly detailed in the primary study's abstract.[1]
| Arrhythmia Model | Animal Model | Inducing Agent | This compound Dose (i.v.) | Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.) |
| 24 hr Coronary Ligation | Canine | Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48 hr Coronary Ligation | Canine | Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-Induced Arrhythmia | Canine | Digitalis | 5 mg/kg | 2.8 ± 0.6 |
| Aconitine-Induced Atrial Arrhythmia | Canine | Aconitine | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Aconitine-Induced Atrial Fibrillation in a Canine Model
This protocol is based on methodologies described for inducing atrial arrhythmias with aconitine in dogs.[1][2][3]
Objective: To induce a sustained atrial arrhythmia, such as atrial fibrillation or flutter, to evaluate the antiarrhythmic efficacy of this compound.
Materials:
-
This compound
-
Aconitine nitrate solution
-
Anesthetic agents (e.g., pentobarbital sodium)
-
Heparinized saline
-
ECG recording equipment
-
Intravenous catheters
-
Ventilator
-
Surgical instruments for thoracotomy
Experimental Workflow:
Caption: Workflow for evaluating this compound in an aconitine-induced atrial fibrillation model.
Procedure:
-
Animal Preparation:
-
Anesthetize the dog with an appropriate anesthetic agent and maintain anesthesia throughout the experiment.
-
Intubate the animal and provide artificial ventilation.
-
Insert intravenous catheters for drug administration and blood sampling.
-
Attach ECG leads for continuous monitoring of cardiac rhythm.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Create a pericardial cradle to support the heart.
-
-
Induction of Atrial Fibrillation:
-
Record baseline ECG and hemodynamic parameters.
-
Topically apply a solution of aconitine nitrate to the right atrial appendage. This can be done using a small piece of filter paper soaked in the solution.
-
Observe the ECG for the onset of atrial premature beats, followed by atrial flutter or fibrillation.
-
-
Drug Administration and Monitoring:
-
Once a stable atrial arrhythmia is established, administer this compound intravenously.
-
Continuously monitor the ECG to assess the effect of the drug on the arrhythmia. The primary endpoint is the conversion of atrial fibrillation to a stable sinus rhythm.
-
Record the time to conversion and the dose of this compound required.
-
Blood samples can be collected to determine the plasma concentration of this compound at the time of conversion.
-
Limitations and Future Directions
The currently available data on this compound is not recent, and further studies would be necessary to fully characterize its electrophysiological properties and potential clinical utility. Modern electrophysiological techniques, such as patch-clamp studies on isolated atrial cardiomyocytes, would provide more detailed insights into its specific effects on atrial ion channels. Furthermore, studies in more contemporary and clinically relevant models of atrial fibrillation, such as those involving atrial tachypacing or models of structural remodeling, would be beneficial.
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave ablation of canine atrial tachycardia induced by aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MECHANISM OF ATRIAL FLUTTER AND FIBRILLATION INDUCED BY ACONITINE IN THE DOG, WITH OBSERVATIONS ON THE ROLE OF CHOLINEGIC FACTORS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Novel Small Molecules in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of drug concentrations in plasma is a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. This document provides a generalized framework and a detailed protocol for the quantification of novel small molecules, exemplified here as "AHR 10718," in plasma samples. The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in drug metabolism.[1][2] Its ligands are diverse and can be both endogenous and exogenous.[2] While specific details for a compound designated "this compound" are not publicly available, this guide outlines a robust analytical approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted method for the bioanalysis of small molecules.[3][4][5][6][7]
Principle of LC-MS/MS for Plasma Concentration Measurement
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. The liquid chromatography (LC) component separates the analyte of interest from other components in the plasma matrix. The sample is then introduced into the mass spectrometer (MS), where the analyte is ionized. The first mass analyzer (Q1) selects the precursor ion of the analyte. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at low concentrations.
Experimental Protocols
Plasma Sample Collection and Preparation
Objective: To collect and process plasma samples in a manner that preserves the integrity of the analyte.
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and sterile, non-binding microcentrifuge tubes
-
-80°C freezer
Protocol:
-
Collect whole blood samples into tubes containing an anticoagulant.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within one hour of collection.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis. For some analytes, plasma samples are stable for a limited time at room temperature or -70°C, and for a certain number of freeze-thaw cycles.[3]
Analyte Extraction from Plasma
Objective: To isolate the analyte from plasma proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). Protein precipitation is described below as a simple and common method.[5]
Materials:
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add 200 µL of cold ACN with the internal standard to 100 µL of plasma sample. The ratio may need to be optimized.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the analyte using LC-MS/MS. The following is a general starting point; specific parameters must be optimized for the analyte of interest.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Typical LC Parameters:
-
Column: A reverse-phase column, such as a C18 column (e.g., Hypersil BDS C18), is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) is often used to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.
-
MRM Transitions: The precursor ion (m/z of the parent molecule) and a stable product ion (m/z of a fragment) must be determined by direct infusion of a standard solution of the analyte. The same is required for the internal standard.
-
Collision Energy and other source parameters: These will need to be optimized to achieve the best signal intensity.
Calibration Curve and Quality Control
Objective: To establish a standard curve for the quantification of the analyte and to ensure the accuracy and precision of the assay.
Protocol:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into blank plasma. The concentration range should cover the expected concentrations in the study samples. A typical range might be 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
-
Process the calibration standards and QC samples alongside the unknown samples using the same extraction and analysis methods.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
Data Presentation
Quantitative data from the analysis should be summarized in a clear and structured table. Below is a template for presenting such data.
| Sample ID | Analyte Concentration (ng/mL) | Standard Deviation | %CV |
| QC Low | 4.8 | 0.3 | 6.3 |
| QC Medium | 48.5 | 2.1 | 4.3 |
| QC High | 492.1 | 15.8 | 3.2 |
| Sample 1 | 15.7 | 0.9 | 5.7 |
| Sample 2 | 89.2 | 4.5 | 5.0 |
| Sample 3 | 254.6 | 12.3 | 4.8 |
Visualization of Workflows and Pathways
AHR Signaling Pathway
The aryl hydrocarbon receptor (AHR) is held in an inactive state in the cytoplasm by a complex of chaperone proteins.[2] Upon ligand binding, the complex translocates to the nucleus, where AHR dimerizes with the ARNT protein.[2] This dimer then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), to initiate the transcription of target genes, including drug-metabolizing enzymes like CYP1A1.[2]
Caption: The canonical AHR signaling pathway.
Experimental Workflow for Plasma Concentration Measurement
The following diagram illustrates the key steps involved in the measurement of a small molecule's concentration in plasma using LC-MS/MS.
Caption: Workflow for measuring plasma drug concentration.
References
- 1. Pharmacokinetics and tissue distribution of the aryl hydrocarbon receptor (AHR) ligand, 6-formylindolo[3,2-b]carbazole … [ouci.dntb.gov.ua]
- 2. The Aryl Hydrocarbon Receptor (AHR): Peacekeeper of the Skin | MDPI [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 4. Role of liquid chromatography-high-resolution mass spectrometry (LC-HR/MS) in clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AHR 10718 Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
AHR 10718 is classified as a class 1 antiarrhythmic agent, functioning as a sodium channel blocker.[1] Preclinical research has demonstrated its efficacy in suppressing cardiac arrhythmias in canine models. These notes provide a summary of the available data on the administration of this compound to laboratory animals and offer generalized protocols to guide future research. It is important to note that publicly available information on this compound is limited, and these guidelines should be adapted and expanded based on further studies.
Quantitative Data Summary
The primary in vivo data for this compound comes from studies in canine models of cardiac arrhythmia. The compound has been shown to be effective when administered intravenously.
Table 1: Intravenous Administration of this compound in Canine Arrhythmia Models [1]
| Animal Model | Intravenous (i.v.) Dose (mg/kg) | Minimum Effective Plasma Concentration (µg/mL) (mean +/- S.D., n=6) |
| 24 hr Coronary Ligation-induced Arrhythmia | 10 | 8.1 +/- 0.7 |
| 48 hr Coronary Ligation-induced Arrhythmia | 5 | 2.9 +/- 0.9 |
| Digitalis-induced Arrhythmia | 5 | 2.8 +/- 0.6 |
Note: this compound was found to be ineffective against adrenaline-induced arrhythmia in the same study.[1]
Mechanism of Action: Class 1 Sodium Channel Blocker
This compound exerts its antiarrhythmic effects by blocking fast sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
References
Troubleshooting & Optimization
AHR 10718 solubility issues in saline
Disclaimer: AHR 10718 is a fictional compound designation. The following technical support guide is generated for illustrative purposes based on common issues encountered with poorly soluble research compounds and does not reflect data for any specific real-world substance.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the hypothetical aryl hydrocarbon receptor (AhR) ligand, this compound, in saline solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving or is precipitating in my saline solution. What are the common causes?
A1: Poor aqueous solubility is a common challenge for lipophilic molecules like many AhR ligands.[1][2] Several factors can contribute to this issue:
-
High Lipophilicity: this compound is likely a hydrophobic molecule, meaning it prefers non-polar environments over water-based solutions like saline.[1]
-
Crystal Lattice Energy: The compound may form a highly stable crystal structure that requires significant energy to break apart and dissolve.[1]
-
pH of the Saline Solution: The solubility of ionizable compounds is highly dependent on pH.[3][4] If the pH of your saline is close to the pKa of this compound, solubility will be minimal.
-
Concentration: You may be attempting to create a solution that is above the maximum solubility limit of this compound in saline.
-
Temperature: Solubility is often temperature-dependent. Room temperature or cooled saline may not be sufficient to dissolve the compound.
Q2: What is the maximum solubility of this compound in physiological saline (0.9% NaCl)?
A2: The solubility of this compound in aqueous solutions is inherently low. The following table summarizes the hypothetical solubility data under various conditions.
| Solvent System | Temperature (°C) | pH | Maximum Solubility (µg/mL) | Notes |
| 0.9% Saline | 25 | 7.4 | < 1 | Practically insoluble. |
| 0.9% Saline | 37 | 7.4 | ~1.5 | Gentle warming may slightly improve solubility.[3] |
| 0.9% Saline | 25 | 5.0 | ~5 | For basic compounds, lower pH can increase solubility.[3] |
| 0.9% Saline | 25 | 9.0 | ~4 | For acidic compounds, higher pH can increase solubility.[3] |
| 10% DMSO in 0.9% Saline | 25 | 7.4 | ~100 | Co-solvent significantly improves solubility.[5] |
| 10% PEG 400 in 0.9% Saline | 25 | 7.4 | ~85 | An alternative co-solvent system.[3] |
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds.[6][7] The most common and recommended method for research purposes is the use of a co-solvent.[4][5][7]
-
Co-Solvent System: First, dissolve this compound in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Ethanol, to create a high-concentration stock solution.[5] This stock can then be diluted into your aqueous buffer or saline.[5] It is critical to keep the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts in biological assays.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the saline solution can significantly increase its solubility.[3][4][5]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help break up particles and aid dissolution.[3] However, be cautious as prolonged heat can degrade the compound.[3]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into saline. What is happening and how can I fix it?
A4: This is a common issue known as "precipitation upon dilution".[1] DMSO is a very strong organic solvent, but when it is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This can cause the compound to "crash out" of the solution.[3]
To prevent this:
-
Add the stock to the buffer, not the other way around. Add the small volume of DMSO stock into the larger volume of saline while vortexing or stirring vigorously.[3] This ensures rapid dispersion.[3]
-
Use an intermediate dilution step. Instead of a single large dilution, perform one or more intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add that to the saline.[3]
-
Work with lower concentrations. If possible, lower the final desired concentration of this compound in your saline solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[3]
-
Analytical balance
-
Microcentrifuge tube or glass vial
-
Vortexer and/or Sonicator
Methodology:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a suitable vial.[3]
-
Calculate Solvent Volume: Based on the molecular weight of this compound (hypothetical MW: 350.4 g/mol ), calculate the volume of DMSO required.
-
Volume (µL) = (Mass (mg) / MW ( g/mol )) * 100,000
-
Example: (1 mg / 350.4 g/mol ) * 100,000 = 285.4 µL of DMSO
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.[3]
-
Mixing: Vortex the solution for 1-2 minutes.[3] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm gently to 37°C.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Saline
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile 0.9% physiological saline, pH 7.4
-
Sterile conical tube
-
Vortexer
Methodology:
-
Pre-warm Saline: If desired, gently warm the saline to 37°C to aid solubility.
-
Prepare Saline Volume: Add the required volume of saline to a sterile conical tube (e.g., for 10 mL final volume, use 9.99 mL).
-
Dilution: While vigorously vortexing the saline, add 10 µL of the 10 mM this compound DMSO stock solution to the 9.99 mL of saline. This creates a 1:1000 dilution for a final concentration of 10 µM this compound and 0.1% DMSO.
-
Final Mix: Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the concentration is too high for the final solvent conditions.
-
Use Immediately: It is recommended to use the final working solution immediately, as poorly soluble compounds can precipitate over time.
Visualizations
Caption: Experimental workflow for this compound solution preparation.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Solubility enhancement techniques [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: AHR 10718 Stability in Experimental Solutions
Disclaimer: Information regarding the specific compound AHR 10718 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds in solution. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in my experimental solution crucial?
A1: Ensuring the stability of your compound is critical for obtaining reliable and reproducible experimental results.[1] Degradation of the active compound can lead to a decrease in its effective concentration, resulting in an underestimation of its potency or efficacy.[2] Furthermore, degradation products could have their own biological activities or interfere with the assay, leading to misleading data.[2]
Q2: What are the common factors that can affect the stability of this compound in solution?
A2: Several factors can influence the stability of a small molecule like this compound in solution. These include:
-
pH: Many compounds are susceptible to acid or base-catalyzed hydrolysis.[3][4][5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][6]
-
Light: Exposure to UV or even ambient light can cause photolytic degradation of sensitive compounds.[3]
-
Oxidation: Dissolved oxygen in the solvent or exposure to air can lead to oxidative degradation.[2][3]
-
Solvent: The choice of solvent can impact both the solubility and stability of a compound.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation for some compounds.[8][9]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent in which the compound is highly soluble, such as DMSO.[8][10][11] It is recommended to prepare a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.[12] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored at -80°C, protected from light.[12][13] Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.[13]
Q4: What are the visual signs that this compound might be degrading or precipitating in my experiment?
A4: Visual cues can sometimes indicate a problem with your compound's stability or solubility. These include the solution becoming cloudy or the appearance of a visible precipitate.[14][15] A change in the color of the solution can also be an indicator of degradation.[14] However, many degradation processes do not result in a visible change, so analytical methods are necessary for confirmation.[16]
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound
This protocol provides a method to determine the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., DMSO, ethanol, PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
Method:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.[17]
-
Add a small volume of the first solvent to be tested to achieve a high target concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.[13]
-
Visually inspect the solution for any undissolved solid.
-
If the compound is not fully dissolved, you can try gentle warming (e.g., to 37°C) or sonication for a short period.[18]
-
If the compound remains insoluble, add a known volume of solvent to decrease the concentration by a factor of 10 and repeat the dissolving process.[18]
-
Continue this process until the compound is fully dissolved to determine the approximate solubility.[17]
-
Repeat for each solvent to be tested.
Protocol 2: Short-Term Stability of this compound in Aqueous Buffer
This protocol assesses the stability of this compound in your experimental buffer over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Experimental aqueous buffer (e.g., PBS or cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Analytical instrument (e.g., HPLC, LC-MS)
Method:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration.
-
Immediately take a sample for analysis (Time 0).
-
Incubate the remaining solution at the desired temperature.
-
Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the concentration of intact this compound.[19] The method should be able to separate the parent compound from any degradation products.[20]
-
Calculate the percentage of this compound remaining at each time point relative to Time 0.
Protocol 3: Freeze-Thaw Stability of this compound Stock Solution
This protocol determines the stability of this compound in its stock solvent after multiple freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution
-
Freezer (-20°C or -80°C)
-
Analytical instrument (e.g., HPLC, LC-MS)
Method:
-
Take an aliquot of the stock solution for the initial analysis (Cycle 0).
-
Place the remaining aliquots in the freezer for at least 24 hours.[9]
-
Thaw the aliquots at room temperature.[9] This completes one freeze-thaw cycle.
-
Take one aliquot for analysis.
-
Return the remaining aliquots to the freezer.
-
Repeat the freeze-thaw process for a desired number of cycles (typically 3-5).[9][21]
-
Analyze all collected samples by a suitable analytical method to quantify the amount of intact this compound.[22]
-
Compare the concentration at each cycle to the initial concentration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Observations |
| DMSO | 25 | >100 | Clear solution |
| Ethanol | 25 | 25 | Clear solution |
| PBS (pH 7.4) | 25 | 0.1 | Precipitate observed at >0.1 mM |
| Cell Culture Medium | 37 | 0.05 | Precipitate observed at >0.05 mM |
Table 2: Short-Term Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,543,210 | 100.0 |
| 2 | 1,539,876 | 99.8 |
| 4 | 1,531,098 | 99.2 |
| 8 | 1,498,765 | 97.1 |
| 24 | 1,354,987 | 87.8 |
Troubleshooting Guide
Q: My compound, this compound, precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility.
-
Lower the final concentration: The simplest solution is to use a lower working concentration of this compound.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.[12]
-
Use a different solvent: If possible, prepare the stock solution in a more aqueous-miscible organic solvent.
-
pH adjustment: The solubility of some compounds is pH-dependent.[4] You may be able to increase solubility by adjusting the pH of your buffer, if this does not affect your experiment.
Q: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A: Yes, inconsistent results are a common consequence of compound instability.[23]
-
Degradation in culture medium: The compound may be degrading in the complex environment of the cell culture medium over the course of the experiment.[23] Perform a stability study of this compound in the specific medium you are using.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Using low-binding plates may help mitigate this issue.[3]
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment.[3]
Q: I suspect this compound is degrading, but I don't see any visual changes. How can I confirm this?
A: Analytical methods are required to confirm and quantify degradation.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing compound purity and stability.[19] A stability-indicating HPLC method can separate the parent compound from its degradation products.[20]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to not only quantify the loss of the parent compound but also to help identify the mass of the degradation products, providing clues to the degradation pathway.[19][24]
Visualizations
Caption: Workflow for preparing and assessing the stability of a compound in an experimental solution.
Caption: Impact of compound degradation on a hypothetical signaling pathway, leading to reduced biological response.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. microchemlab.com [microchemlab.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 12. captivatebio.com [captivatebio.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics – StabilityStudies.in [stabilitystudies.in]
- 22. frederick.cancer.gov [frederick.cancer.gov]
- 23. benchchem.com [benchchem.com]
- 24. Compound Degradation – Mass Analytica [mass-analytica.com]
Technical Support Center: Aryl Hydrocarbon Receptor (AHR) Modulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with the Aryl Hydrocarbon Receptor (AHR). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments involving AHR modulators, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the Aryl Hydrocarbon Receptor (AHR) and what is its primary function?
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of proteins.[1][2] It is historically known for mediating the toxic effects of environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and dioxins.[3] However, recent research has revealed its crucial roles in various physiological processes, including immune response regulation, cell differentiation, and stem cell maintenance.[3][4] Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs) to regulate the transcription of target genes.[5][6]
Q2: What are "off-target" effects in the context of AHR modulation?
Off-target effects refer to the unintended interactions of a compound with cellular components other than the intended target, in this case, the AHR. These can lead to unforeseen biological responses, toxic side effects, or confounding experimental results.[7][8] For AHR modulators, off-target effects can arise from the compound binding to other receptors or enzymes, or by the AHR itself interacting with other signaling pathways in a ligand-specific manner. Minimizing these effects is a critical challenge in drug development.[7]
Q3: What are the common classes of AHR ligands?
AHR ligands are diverse and can be broadly categorized as:
-
Exogenous Ligands: These originate from external sources and include environmental contaminants such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), polycyclic aromatic hydrocarbons (PAHs), and polychlorinated biphenyls (PCBs).[3]
-
Endogenous Ligands: These are naturally produced within the body and include metabolites of tryptophan such as kynurenine and 6-formylindolo[3,2-b]carbazole (FICZ).[4][9]
-
Dietary Ligands: Certain compounds found in food, such as flavonoids and indoles from cruciferous vegetables, can also activate the AHR.[4][10]
Q4: How can I minimize off-target effects when using AHR modulators in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data.[8] Strategies include:
-
Rational Drug Design: Utilizing computational and structural biology to design ligands with high specificity for the AHR.[8]
-
Dose-Response Studies: Using the lowest effective concentration of the AHR modulator to minimize engagement with lower-affinity off-target molecules.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate AHR expression can confirm if the observed effect is AHR-dependent.[8]
-
Use of AHR Antagonists: Co-treatment with a known AHR antagonist, such as CH-223191, can help determine if the agonist's effects are mediated through the AHR.[11]
Troubleshooting Guides
Issue 1: Low or No AHR Activation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Ligand Insolubility or Degradation | Ensure the ligand is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture media. Prepare fresh ligand solutions for each experiment, as some ligands, like FICZ, are unstable.[12] |
| Suboptimal Ligand Concentration | Perform a dose-response curve to determine the optimal concentration for AHR activation in your specific cell type. |
| Low AHR Expression in Cell Line | Verify AHR expression levels in your chosen cell line via qPCR or Western blot. If expression is low, consider using a different cell line known to have robust AHR expression (e.g., HepG2). |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped FBS.[13] |
| Incorrect Treatment Duration | The kinetics of AHR target gene induction can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak response time.[13] |
Issue 2: Suspected Off-Target Effects
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High Ligand Concentration | High concentrations can lead to binding to lower-affinity, off-target proteins. Use the lowest effective concentration determined from your dose-response studies. |
| Ligand-Specific, AHR-Independent Effects | Use a structurally different AHR agonist to see if the same phenotype is produced. If not, the effect may be specific to the chemical structure of the initial ligand and independent of AHR. |
| AHR Crosstalk with Other Pathways | The AHR is known to interact with other signaling pathways, such as the estrogen receptor (ER) and NF-κB pathways.[5][14] Investigate these pathways to see if they are being modulated in your system. |
| Confirmation of AHR-Dependence | Use siRNA to knock down AHR expression. If the effect persists after AHR knockdown, it is likely an off-target effect. Alternatively, use an AHR knockout cell line or animal model. |
Visualizing AHR Signaling and Experimental Workflows
To aid in understanding the complex processes involved in AHR research, the following diagrams illustrate the canonical AHR signaling pathway and a typical experimental workflow for identifying off-target effects.
Caption: Canonical AHR signaling pathway upon ligand binding.
Caption: A logical workflow to distinguish on-target vs. off-target effects.
Experimental Protocols
Protocol 1: AHR Activation Assessment by qPCR
This protocol details the quantification of AHR target gene expression (e.g., CYP1A1, AHRR) following treatment with an AHR modulator.
1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2) in a 6-well plate to achieve 70-80% confluency at the time of treatment.[13] b. Prepare serial dilutions of the AHR modulator in culture medium. Include a vehicle control (e.g., DMSO). c. Replace the medium with the modulator-containing medium and incubate for the desired time (e.g., 4-24 hours).
2. RNA Extraction: a. Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol. b. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
4. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (CYP1A1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix. b. Run the qPCR reaction using a standard cycling protocol. c. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Protocol 2: DRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the AHR by quantifying the expression of a luciferase reporter gene under the control of Dioxin Response Elements (DREs).
1. Cell Transfection: a. Seed cells in a 24- or 96-well plate. b. Co-transfect the cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[13]
2. Agonist Treatment: a. Approximately 24 hours post-transfection, treat the cells with various concentrations of the AHR modulator.[13]
3. Cell Lysis and Luminescence Measurement: a. After the desired treatment duration (e.g., 18-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
By following these guidelines and protocols, researchers can more confidently assess the on-target effects of AHR modulators and identify and mitigate potential off-target effects in their experimental systems.
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of AhR improves cortical bone and skeletal muscle function via preservation of neuromuscular junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of inhibitory aryl hydrocarbon receptor-estrogen receptor crosstalk in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting AHR 10718 inconsistent results
Technical Support Center: AHR 10718
Introduction
This compound is a potent and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell cycle progression.[1][2][3][4] Upon binding to a ligand, the AHR translocates to the nucleus, forms a heterodimer with the ARNT protein, and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) to modulate gene expression.[1][2] this compound is under investigation for its potential therapeutic applications in oncology and autoimmune diseases.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common issues that may lead to inconsistent experimental results with this compound.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during in vitro experiments with this compound.
Problem 1: High Variability in IC50 Values Across Experiments
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.[5] Continuous passaging can alter cellular physiology and response to stimuli.[5][6] |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment.[5] Overcrowding or sparse cultures can lead to variability in results.[5] |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Inconsistent Incubation Times | Use a calibrated timer to ensure precise and consistent incubation times for all treatment conditions. |
| Serum Lot-to-Lot Variability | If possible, use a single lot of fetal bovine serum (FBS) for a series of related experiments, as different lots can contain varying levels of endogenous AHR ligands. |
Problem 2: Lower Than Expected Potency of this compound
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Degradation | This compound may be unstable in the cell culture medium. Test its stability by incubating it in the medium for the duration of the experiment and analyzing its concentration by HPLC. |
| Binding to Plasticware | Small molecules can bind to the plastic of culture plates. Use low-protein-binding plates to minimize this effect.[7] |
| Presence of AHR Agonists in Media | Components in the cell culture medium, such as certain amino acids or contaminants, can act as AHR agonists, competing with this compound. Test for AHR activation by the medium alone. |
| High Cell Density | A high cell density can lead to a lower effective concentration of the inhibitor per cell. Optimize the cell number for your specific assay.[5] |
Problem 3: Inconsistent Effects on Downstream Gene Expression (e.g., CYP1A1)
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Sub-optimal Agonist Concentration | If co-treating with an AHR agonist (e.g., TCDD), ensure the agonist concentration is optimal for inducing a robust and reproducible response. |
| Timing of Sample Collection | The kinetics of gene expression can vary. Perform a time-course experiment to determine the optimal time point for measuring changes in the expression of your target gene. |
| Cell Line-Specific Responses | Different cell lines can exhibit varying sensitivities and responses to AHR modulation due to differences in their genetic and metabolic profiles.[8] |
| RNA Isolation and qPCR Variability | Ensure high-quality RNA isolation and use appropriate reference genes for qPCR normalization to minimize technical variability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium low (generally below 0.1%) and to include a vehicle control (medium with the same concentration of DMSO) in all experiments.[9]
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] Protect from light if the compound is light-sensitive.
Q3: Can I use this compound in serum-free media?
A3: Yes, but be aware that the absence of serum proteins may affect the stability and bioavailability of the compound. It is advisable to validate the compound's activity under your specific experimental conditions.
Q4: What are the appropriate positive and negative controls for an experiment with this compound?
A4: A known AHR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), can be used as a positive control for AHR activation. A vehicle-treated group serves as the negative control.
Q5: I am observing cytotoxicity at higher concentrations of this compound. How can I distinguish this from its AHR-inhibitory effects?
A5: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. This will help you determine a concentration range where this compound effectively inhibits AHR signaling without causing significant cell death.
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | AHR Agonist (Concentration) | IC50 of this compound (nM) |
| HepG2 | TCDD (1 nM) | 5.2 ± 0.8 |
| MCF-7 | TCDD (1 nM) | 12.6 ± 2.1 |
| HaCaT | TCDD (1 nM) | 8.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: CYP1A1 Induction Assay
This protocol describes a method for assessing the inhibitory effect of this compound on TCDD-induced CYP1A1 gene expression.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 24-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Agonist Induction: Add TCDD to a final concentration of 1 nM to all wells except the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercially available kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of the CYP1A1 gene, normalized to a suitable reference gene (e.g., GAPDH).
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a method to assess the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (or vehicle control) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: AHR Signaling Pathway Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. biocompare.com [biocompare.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: AHR 10718
Disclaimer: Publicly available, specific preclinical toxicity data for AHR 10718 is limited. This technical support center provides information based on the known characteristics of this compound as a Class 1 antiarrhythmic agent and a phenylurea compound, supplemented with general toxicological principles for these classes of molecules. The quantitative data and experimental protocols provided are representative examples and should be treated as illustrative. Researchers should establish compound-specific safety profiles through appropriate in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational Class 1 antiarrhythmic drug.[1] As a Class 1 agent, its primary mechanism of action is the blockade of sodium (Na+) channels in cardiomyocytes. This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, leading to slowed conduction velocity and decreased excitability of myocardial tissue. It is also identified as a phenylurea compound.
Q2: What are the potential toxicities associated with phenylurea compounds?
Phenylurea compounds are a diverse class of chemicals. While some phenylurea herbicides exhibit low acute toxicity with oral LD50 values typically above 1 g/kg, others can have sublethal effects, including potential endocrine disruption. It is crucial to evaluate the specific toxicological profile of each phenylurea derivative, as their biological effects can vary significantly.
Q3: What are the common toxicities observed with Class 1 antiarrhythmic drugs in animal models?
Class 1 antiarrhythmic drugs can exhibit a range of toxicities, primarily related to their mechanism of action. The most significant of these is cardiotoxicity, which can manifest as proarrhythmic events (new or worsened arrhythmias). Other potential toxicities include central nervous system (CNS) effects (e.g., tremors, convulsions), gastrointestinal disturbances, and effects on blood pressure and heart rate.
Q4: Are there any known effective plasma concentrations of this compound in animal models?
One study in a canine arrhythmia model reported minimum effective plasma concentrations for this compound. For arrhythmias induced by 24-hour and 48-hour coronary ligation, the minimum effective plasma concentrations were 8.1 +/- 0.7 µg/mL (following a 10 mg/kg i.v. dose) and 2.9 +/- 0.9 µg/mL (following a 5 mg/kg i.v. dose), respectively.[1] For digitalis-induced arrhythmias, the minimum effective plasma concentration was 2.8 +/- 0.6 µg/mL (following a 5 mg/kg i.v. dose).[1]
Q5: How should I handle this compound in the laboratory?
As with any investigational compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Refer to the compound's specific Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Troubleshooting Guides
Issue: Unexpected proarrhythmic events observed in an in vivo study.
-
Potential Cause 1: Dose is too high.
-
Troubleshooting Step: Review the dose-response relationship from preliminary studies. Consider reducing the dose to a level that is therapeutic but not arrhythmogenic.
-
-
Potential Cause 2: Animal model is particularly sensitive.
-
Troubleshooting Step: Evaluate the baseline cardiac electrophysiology of the chosen animal model. Some species or strains may have inherent channelopathies or repolarization abnormalities that increase their susceptibility to proarrhythmia. Consider using a different, well-characterized model.
-
-
Potential Cause 3: Interaction with other administered substances.
-
Troubleshooting Step: Review all co-administered substances, including anesthetics and vehicle components, for potential cardiac effects or pharmacokinetic interactions.
-
Issue: Inconsistent results in in vitro electrophysiology assays (e.g., patch clamp).
-
Potential Cause 1: Compound stability or solubility issues in the assay buffer.
-
Troubleshooting Step: Verify the solubility and stability of this compound under the specific experimental conditions (temperature, pH, buffer composition). Use of a validated analytical method to confirm the concentration of the compound in the assay medium is recommended.
-
-
Potential Cause 2: Variability in cell line expression of ion channels.
-
Troubleshooting Step: Ensure the use of a stable, well-characterized cell line with consistent expression of the target sodium channel. Regularly perform quality control checks on the cell line.
-
-
Potential Cause 3: Technical variability in the patch clamp rig or perfusion system.
-
Troubleshooting Step: Calibrate and validate all equipment regularly. Ensure a consistent and rapid solution exchange in the perfusion system to obtain accurate onset and offset kinetics of the drug effect.
-
Quantitative Data Summary
Table 1: Representative Acute Intravenous Toxicity of a Phenylurea-based Class 1 Antiarrhythmic Agent in Rodents (Illustrative Data)
| Species | Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Primary Signs of Toxicity |
| Mouse | CD-1 | Male | 75 | 68 - 83 | Tremors, convulsions, respiratory distress |
| Mouse | CD-1 | Female | 82 | 75 - 90 | Tremors, convulsions, respiratory distress |
| Rat | Sprague-Dawley | Male | 60 | 54 - 67 | Ataxia, lethargy, cardiac arrhythmias |
| Rat | Sprague-Dawley | Female | 68 | 61 - 76 | Ataxia, lethargy, cardiac arrhythmias |
Table 2: Representative Cardiovascular Parameters in a Conscious Telemetered Dog Model Following a Single Intravenous Infusion of a Phenylurea-based Class 1 Antiarrhythmic Agent (Illustrative Data)
| Dose (mg/kg) | Time Post-Dose (hr) | Heart Rate (bpm, % change from baseline) | Mean Arterial Pressure (mmHg, % change from baseline) | QRS Interval (ms, % change from baseline) | QTcF Interval (ms, % change from baseline) |
| 1 | 0.5 | -10% | -5% | +15% | +5% |
| 1 | 4 | -5% | -2% | +8% | +2% |
| 5 | 0.5 | -20% | -15% | +30% | +10% |
| 5 | 4 | -12% | -8% | +18% | +6% |
| 10 | 0.5 | -35% | -25% | +50% | +18% |
| 10 | 4 | -20% | -15% | +30% | +10% |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Pharmacology in a Conscious Telemetered Non-Rodent Model (e.g., Beagle Dog)
-
Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with a telemetry transmitter for continuous monitoring of electrocardiogram (ECG), blood pressure, and body temperature. Animals should be allowed to recover from surgery for at least two weeks before the study.
-
Housing: Animals are housed in individual pens that allow for free movement and are equipped with a telemetry receiver.
-
Dose Administration: this compound is formulated in an appropriate vehicle (e.g., 0.9% saline with a solubilizing agent if necessary). The drug is administered via intravenous infusion over a fixed period (e.g., 30 minutes). A vehicle control group and at least three ascending dose groups are included.
-
Data Collection: Continuous recording of cardiovascular parameters from at least 24 hours pre-dose to 24 hours post-dose.
-
Data Analysis:
-
Heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT) are measured at regular intervals.
-
The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's for humans, but a study-specific correction may be needed for dogs).
-
Data are analyzed for statistically significant changes from baseline and compared to the vehicle control group.
-
Any observed arrhythmias are noted and classified.
-
Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
-
Animal Model: Young adult (8-12 weeks old) nulliparous, non-pregnant female rats of a standard strain (e.g., Sprague-Dawley).
-
Housing: Animals are housed individually.
-
Dose Administration: this compound is formulated in a suitable vehicle (e.g., corn oil). Dosing is performed by oral gavage.
-
Procedure:
-
A single animal is dosed at a starting dose level.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.
-
This sequential dosing continues until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).
-
-
Observations:
-
Clinical signs of toxicity are recorded at regular intervals.
-
Body weights are measured before dosing and at least weekly thereafter.
-
At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 and its confidence interval are calculated using appropriate statistical software.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
Technical Support Center: Optimizing AHR Agonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of Aryl Hydrocarbon Receptor (AHR) agonists like AHR 10718 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an AHR agonist?
AHR agonists are molecules that bind to and activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the AHR translocates into the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1][2][3] Key target genes include those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), the AHR Repressor (AHRR), and TCDD-inducible poly(ADP-ribose) polymerase (TIPARP).[1]
Q2: How can I confirm that my AHR agonist is activating the AHR pathway?
Activation of the AHR pathway can be confirmed by measuring the upregulation of its target genes. A common and reliable marker for AHR activation is the induction of CYP1A1 gene expression.[2][4] This can be quantified at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using Western blotting. Another method is to use a reporter gene assay, where cells are transfected with a plasmid containing a luciferase gene under the control of an XRE-containing promoter.[5]
Q3: What are some common endogenous and exogenous AHR ligands?
AHR can be activated by a wide range of ligands, which can be broadly categorized as endogenous or exogenous.
-
Endogenous ligands include 6-formylindolo[3,2-b]carbazole (FICZ) and 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE).[4]
-
Exogenous ligands include environmental pollutants like polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as well as synthetic molecules developed for therapeutic purposes.[2][6]
Troubleshooting Guides
Issue 1: Low or No Induction of AHR Target Genes (e.g., CYP1A1)
Question: I've treated my cells with this compound, but I'm observing weak or no induction of CYP1A1. What are the potential causes and solutions?
Answer: Several factors can contribute to a lack of AHR activation. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low AHR Activation
Caption: A troubleshooting workflow for diagnosing and resolving low AHR activation.
| Potential Cause | Recommended Solution |
| AHR Agonist (this compound) Issues | |
| Incorrect Concentration | Verify calculations and perform a dose-response experiment to determine the optimal concentration. |
| Poor Solubility or Stability | Ensure the agonist is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions. |
| Inactive Compound | Test a known potent AHR agonist (e.g., FICZ or TCDD) as a positive control to confirm the experimental system is responsive. |
| Cell-Related Factors | |
| Low AHR/ARNT Expression | Use a cell line known to be responsive to AHR agonists (e.g., HepG2).[5] Confirm the expression of AHR and ARNT in your cell line via qPCR or Western blot. |
| Inappropriate Cell Confluency | Cell density can impact signaling pathways. Seed cells to reach 70-80% confluency at the time of treatment.[5] |
| Experimental Conditions | |
| Serum Interference | Components in fetal bovine serum (FBS) can interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped serum.[5] |
| Suboptimal Treatment Duration | The peak induction of target gene mRNA can be transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.[5] |
| Assay-Specific Problems (qPCR) | |
| Poor RNA Quality | Use high-purity RNA (A260/280 ratio of ~2.0) for reverse transcription. |
| Inefficient or Non-specific Primers | Validate qPCR primers for efficiency (90-110%) and specificity (melt curve analysis). |
| Incorrect Normalization | Use multiple, validated stable reference genes for normalization of your qPCR data.[5] |
Issue 2: High Variability Between Experimental Replicates
Question: I'm seeing significant variability in my results between wells/plates treated with this compound. How can I improve the consistency of my experiments?
Answer: High variability can obscure real biological effects. The following table outlines common sources of variability and how to mitigate them.
| Source of Variability | Mitigation Strategy |
| Inconsistent Cell Seeding | |
| Uneven Cell Distribution | Ensure a single-cell suspension before seeding to prevent clumping. Mix the cell suspension thoroughly before and during plating. |
| Variable Confluency | Aim for consistent cell confluency (e.g., 70-80%) across all wells at the time of treatment.[5] |
| Reagent and Treatment Inconsistency | |
| Batch-to-Batch Variation | Use the same batch of reagents (e.g., FBS, this compound, media) for all experiments that will be directly compared.[5] |
| Incomplete Mixing of Solutions | Thoroughly vortex all stock solutions and master mixes before adding them to the cells. |
| Pipetting Errors | Use calibrated pipettes and consistent technique. When possible, prepare a master mix of treatment media to add to all replicate wells.[5] |
| "Edge Effects" in Multi-well Plates | |
| Evaporation from Outer Wells | To minimize evaporation, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Experimental Protocols
Protocol 1: Cell Culture and AHR Agonist Treatment
This protocol provides a general procedure for treating adherent cell lines with an AHR agonist.
-
Cell Seeding: Seed your chosen cell line (e.g., HepG2) in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.[5]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[5]
-
Agonist Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the agonist in your cell culture medium to achieve the desired final concentrations.[5] Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).
-
Harvesting: After incubation, proceed with cell lysis for RNA or protein extraction.
Protocol 2: Luciferase Reporter Assay for AHR Activity
This protocol is for quantifying AHR activation using a DRE-luciferase reporter.
-
Transfection: Co-transfect your cells with a DRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a standard transfection protocol suitable for your cell line.[5]
-
Agonist Treatment: Approximately 24 hours after transfection, treat the cells with your AHR agonist as described in Protocol 1.[5]
-
Cell Lysis: After the treatment period, wash the cells with PBS and then add a passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.[5]
-
Luminescence Measurement: Transfer the cell lysate to an opaque, white-walled 96-well plate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activity sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.
AHR Signaling Pathway
Caption: The canonical AHR signaling pathway activated by an agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. mdpi.com [mdpi.com]
- 4. Aryl hydrocarbon receptor activation ameliorates experimental colitis by modulating the tolerogenic dendritic and regulatory T cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Aryl Hydrocarbon Receptor (AHR) Agonist Drug Delivery for Research
Disclaimer: Initial searches for the specific compound "AHR 10718" did not yield sufficient technical information for a dedicated support guide. This resource has been developed to address common challenges and provide guidance for researchers working with the broader class of Aryl Hydrocarbon Receptor (AHR) agonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with AHR agonist delivery in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable biomarker to confirm AHR activation in vitro?
A1: The induction of Cytochrome P450 1A1 (CYP1A1) gene expression is the most widely accepted and robust biomarker for AHR activation. The activated AHR, in complex with the AHR Nuclear Translocator (ARNT), binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to a significant increase in its transcription.[1] Researchers can measure CYP1A1 mRNA levels using quantitative real-time PCR (qRT-PCR) or CYP1A1 protein levels via Western blot to confirm receptor activation.[1]
Q2: My AHR agonist appears less potent (higher EC50) when I use serum in my cell culture medium. Why is this happening?
A2: The presence of serum in the culture medium can decrease the bioavailability of many AHR agonists.[2] Serum proteins, particularly albumin, can bind to hydrophobic compounds, which is a common characteristic of AHR agonists. This sequestration reduces the effective concentration of the agonist that is available to enter the cells and activate the AHR, leading to an apparent decrease in potency and a higher EC50 value.[2]
Q3: I am observing high background AHR activity in my control (vehicle-treated) cells. What is the likely cause?
A3: High background AHR activity can be caused by several factors. Serum in the culture medium contains endogenous AHR ligands that can activate the receptor.[2] Some cell lines may also have high basal AHR activity.[1] Additionally, certain components in the cell culture medium, like phenol red, can contribute to background signals in reporter assays.[1]
Q4: How long should I treat my cells with an AHR agonist?
A4: The optimal treatment duration can vary depending on the specific AHR agonist, the cell line used, and the experimental endpoint. For measuring CYP1A1 mRNA induction, a time course of 6 to 24 hours is typically sufficient to observe a significant response.[1] For protein expression analysis or downstream functional assays, longer incubation times of 24 to 48 hours may be necessary.[1] It is always recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Low or No AHR Activation (e.g., weak CYP1A1 induction)
If you are treating your cells with a known AHR agonist but observe a weak or no induction of your target gene, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Line Issues | - Confirm AHR expression: Verify that your cell line expresses a functional AHR. Some cell lines may have low or negligible AHR levels.[1]- Cell passage number: Use cells at a low passage number. High passage numbers can lead to phenotypic drift and loss of AHR responsiveness.[1]- Mycoplasma contamination: Test your cells for mycoplasma contamination, as it can alter cellular responses.[1] |
| Agonist-Related Problems | - Agonist degradation: Ensure your AHR agonist is stored correctly and has not degraded. Prepare fresh stock solutions.[1]- Incorrect concentration: Perform a dose-response curve to determine the optimal concentration of your agonist. The concentration may be too low to elicit a response or too high, leading to cytotoxicity.[1] |
| Experimental Conditions | - Serum interference: Components in fetal bovine serum (FBS) can interfere with AHR signaling. Try reducing the serum concentration or using charcoal-stripped serum.[1][2]- Treatment duration: Optimize the treatment duration. The peak response for mRNA induction can be transient.[1] |
| Assay-Specific Issues (qPCR) | - Poor RNA quality: Ensure high-purity RNA is used for reverse transcription. |
Issue 2: Compound Precipitation in Aqueous Media
Many AHR agonists are hydrophobic and can precipitate when diluted from a high-concentration organic stock solution into an aqueous cell culture medium.
| Potential Cause | Recommended Solution |
| Poor Solubility | - Prepare a high-concentration stock solution: Use an appropriate organic solvent like 100% DMSO to prepare a concentrated stock solution.[3]- Aiding dissolution: If the compound does not readily dissolve, vortexing, brief sonication in a water bath, or gentle warming (37°C for 10-30 minutes) can be employed, provided the compound is not temperature-sensitive.[3] |
| Precipitation During Dilution | - Stepwise dilution: Avoid adding the concentrated stock directly to the final aqueous buffer. Instead, perform a stepwise or serial dilution to gradually decrease the solvent concentration.[3]- Slow addition with mixing: When diluting the stock solution, add it dropwise while gently swirling or vortexing the aqueous medium.[3] |
| High Final Solvent Concentration | - Minimize final solvent concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and for sensitive primary cells, below 0.1%.[3] |
| Visual Inspection | - Always visually inspect solutions: Check for any signs of precipitation (e.g., cloudiness, turbidity, or visible particles) after each dilution step.[3] If precipitation occurs, the compound has exceeded its solubility limit. |
Experimental Protocols
Protocol 1: In Vitro AHR Activation Assay using qRT-PCR
This protocol outlines a general procedure for treating a cell line with an AHR agonist and measuring the induction of CYP1A1 mRNA.
-
Cell Seeding: Plate an appropriate cell line (e.g., HepG2) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Agonist Preparation: Prepare a high-concentration stock solution of the AHR agonist in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the AHR agonist or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them. Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for CYP1A1 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method.
Visualizations
Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: Troubleshooting workflow for low AHR activation.
References
Technical Support Center: AHR 10718 Proarrhythmic Potential
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the proarrhythmic potential of AHR 10718. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is an antiarrhythmic agent.[1] Studies have characterized it as a Class I antiarrhythmic drug, acting as a sodium (Na+) channel blocker.[2] Its pharmacological profile has been compared to other Class I drugs like disopyramide and procainamide.[2] As a Class I agent, its primary mechanism is expected to be the blockade of sodium channels, leading to a depression of membrane responsiveness and conduction.[1][2]
Q2: Is this compound considered a Class III antiarrhythmic agent?
While one study classifies this compound as a Class I drug[2], the broader class of antiarrhythmics that prolong the action potential duration are Class III agents. These drugs typically work by blocking potassium currents.[3] Given that this compound is noted to shorten the effective refractory period less than the action potential duration, it exhibits some effects on repolarization.[1] Researchers should be aware of the potential for overlapping effects with Class III mechanisms, which are commonly associated with proarrhythmic events like Torsades de Pointes.[3]
Q3: What are the known antiarrhythmic effects of this compound in preclinical models?
In studies involving canine models, this compound has been shown to suppress cardiac arrhythmias induced by digitalis intoxication and myocardial infarction (via two-stage coronary ligation).[1][2] However, it did not suppress arrhythmias induced by adrenaline.[2]
Q4: Is there a clear correlation between the plasma concentration of this compound and its antiarrhythmic effect?
The correlation between the antiarrhythmic effects of this compound and its plasma concentrations has been reported as not being high.[2] This suggests that other factors may influence its efficacy, and researchers should consider this variability when designing dose-response studies.
Troubleshooting Guide
Issue 1: Inconsistent antiarrhythmic effects are observed at similar plasma concentrations.
-
Possible Cause: As reported in preclinical studies, the correlation between plasma concentration and antiarrhythmic effect for this compound is not high.[2]
-
Troubleshooting Steps:
-
Metabolite Activity: Investigate the presence and activity of potential metabolites of this compound, as they may contribute to the observed effects.
-
Protein Binding: Assess the extent of plasma protein binding, as variations can affect the free (active) concentration of the drug.
-
Electrolyte Levels: Monitor and control for electrolyte imbalances (e.g., potassium, magnesium) in the experimental model, as these can significantly influence the arrhythmogenic substrate.
-
Autonomic Tone: Be aware that the autonomic state of the animal can impact arrhythmia inducibility and drug response, especially since this compound was ineffective against adrenaline-induced arrhythmias.[2]
-
Issue 2: Proarrhythmic events, such as Torsades de Pointes, are observed during experiments.
-
Possible Cause: Although classified as a Class I agent, this compound's effects on repolarization could confer a risk of proarrhythmia similar to Class III agents, which are known to cause Torsades de Pointes.[1][3]
-
Troubleshooting Steps:
-
QT Interval Monitoring: Continuously monitor the QT interval on the electrocardiogram (ECG). Significant prolongation of the QT interval is a key risk factor for Torsades de Pointes.
-
Reverse Use-Dependence: Investigate the effects of this compound at different heart rates. Class III agents often exhibit "reverse use-dependence," meaning their QT-prolonging effects are more pronounced at slower heart rates.[3]
-
Potassium Channel Blockade: Conduct patch-clamp experiments on relevant potassium channels (e.g., hERG) to determine if this compound has any off-target Class III effects.[4]
-
Dose Reduction: If proarrhythmic events are observed, reduce the dosage of this compound to determine a concentration that provides antiarrhythmic effects without significant proarrhythmic risk.
-
Data Presentation
Table 1: Minimum Effective Plasma Concentrations of this compound in Canine Arrhythmia Models [2]
| Arrhythmia Model | Intravenous Dose | Minimum Effective Plasma Concentration (µg/mL) |
| 24-hour Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48-hour Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-Induced | 5 mg/kg | 2.8 ± 0.6 |
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Efficacy in a Canine Coronary Ligation Model
This protocol is based on the methodologies described in the study by Uematsu et al., 1989.[2]
-
Animal Preparation: Anesthetize adult mongrel dogs and perform a left thoracotomy.
-
Coronary Artery Ligation: Isolate the left anterior descending coronary artery and perform a two-stage ligation to induce a myocardial infarction.
-
Arrhythmia Monitoring: Continuously monitor the ECG for 24 to 48 hours post-ligation to identify stable ventricular arrhythmias.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 5 or 10 mg/kg).
-
Data Collection:
-
Record ECG throughout the experiment.
-
Collect blood samples at regular intervals to determine the plasma concentration of this compound.
-
-
Endpoint Analysis: Determine the minimum effective plasma concentration required to suppress the ventricular arrhythmia.
Protocol 2: Assessment of Proarrhythmic Potential via Patch-Clamp Electrophysiology
-
Cell Preparation: Use isolated cardiomyocytes or a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the current through the channel of interest (e.g., hERG/IKr).
-
Drug Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition: Record the current before and after drug application to determine the extent of channel blockade.
-
Data Analysis: Calculate the IC50 value for this compound on the specific ion channel to quantify its blocking potency.
Visualizations
Caption: Mechanism of a Class I Antiarrhythmic Agent.
Caption: Proarrhythmic Potential of a Class III Agent.
Caption: Experimental Workflow for Proarrhythmia Assessment.
References
- 1. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 2. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AHR 10718 Degradation
Notice to Researchers: Information regarding the specific chemical structure and properties of AHR 10718 is not publicly available at this time. The identifier "AHR" is also associated with the Aryl Hydrocarbon Receptor, leading to ambiguity in search results. The following guidance is based on general principles for handling antiarrhythmic compounds and molecules containing a phenylurea moiety, as this compound has been broadly classified as a Class I antiarrhythmic agent and a phenylurea compound. This information should be considered supplementary to your own laboratory's best practices and any information provided by the compound supplier.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of this compound degradation in my experiments?
A1: Without a specific chemical structure, pinpointing exact degradation pathways is challenging. However, for compounds with a phenylurea group, potential degradation routes include:
-
Hydrolysis: The urea linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would break the molecule into an aniline derivative and an isocyanate or carbamic acid derivative, which would be unstable.
-
Oxidation: The phenyl ring and other functional groups could be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Many aromatic compounds are light-sensitive and can degrade upon exposure to UV or even ambient light.
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: To prepare and store stock solutions with the aim of minimizing degradation, consider the following general guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For initial solubility testing, consider solvents such as DMSO, DMF, or ethanol. The choice of solvent can significantly impact stability.
-
pH of Aqueous Solutions: If preparing aqueous solutions, use a buffered system to maintain a stable pH, ideally close to neutral (pH 7). Avoid strongly acidic or alkaline conditions.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Q3: My experimental results with this compound are inconsistent. Could this be due to compound degradation?
A3: Inconsistent results are a common indicator of compound instability. If you observe a loss of activity or variable results over time, it is prudent to suspect degradation. It is recommended to prepare fresh solutions for each experiment or to qualify the stability of your stock solution over the intended period of use.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential this compound degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in stored stock solutions | Hydrolysis, oxidation, or photodegradation over time. | 1. Prepare a fresh stock solution from solid material and repeat the experiment. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. If possible, analyze the purity of the stored solution using techniques like HPLC to detect degradation products. |
| Precipitate formation in solutions | Poor solubility or degradation leading to insoluble products. | 1. Ensure the compound is fully dissolved during preparation. Gentle warming or sonication may be necessary. 2. Check the pH of the solution, as pH shifts can affect solubility. 3. Consider using a different solvent system or a lower concentration. |
| Color change in solution | Oxidation or other chemical reactions. | 1. Discard the solution. 2. When preparing new solutions, de-gas solvents and handle under an inert atmosphere if possible. 3. Ensure storage is strictly protected from light. |
| Inconsistent results between experiments | Degradation of working solutions during the experiment. | 1. Prepare fresh working solutions from a reliable stock solution immediately before each experiment. 2. Minimize the time working solutions are kept at room temperature or exposed to light. 3. Evaluate the stability of the compound in your specific experimental buffer and conditions (e.g., temperature, light exposure). |
Experimental Protocols
Due to the lack of specific data for this compound, detailed, validated experimental protocols for its handling and stability testing cannot be provided. However, a general workflow for assessing compound stability is outlined below.
Workflow for Assessing Compound Stability
Caption: A generalized workflow for preparing, storing, and assessing the stability of a research compound like this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates a hypothetical degradation pathway for a generic phenylurea compound, which may share some principles with the degradation of this compound.
Caption: Potential degradation pathways for a compound containing a phenylurea moiety, including hydrolysis, oxidation, and photodegradation.
Disclaimer: The information provided is for guidance purposes only and is based on general chemical principles. For specific handling and storage instructions for this compound, please consult the technical data sheet provided by the manufacturer or supplier.
Validation & Comparative
A Comparative Guide to the Antiarrhythmic Effects of AHR 10718
This guide provides a comprehensive analysis of the antiarrhythmic properties of AHR 10718, a Class I sodium channel blocker. Through a detailed comparison with other notable Class I antiarrhythmic agents—procainamide, disopyramide, and SUN 1165—this document offers researchers, scientists, and drug development professionals a thorough overview of this compound's efficacy, supported by experimental data from established canine arrhythmia models.
Quantitative Comparison of Antiarrhythmic Efficacy
The antiarrhythmic efficacy of this compound and its counterparts has been evaluated in various canine models of arrhythmia. The following tables summarize the minimum effective plasma concentrations required to suppress these arrhythmias, providing a quantitative basis for comparison.
Table 1: Minimum Effective Plasma Concentration of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Dosage (i.v.) | Minimum Effective Plasma Concentration (µg/mL, mean ± S.D., n=6) |
| 24-hr Coronary Ligation | 10 mg/kg | 8.1 ± 0.7 |
| 48-hr Coronary Ligation | 5 mg/kg | 2.9 ± 0.9 |
| Digitalis-induced | 5 mg/kg | 2.8 ± 0.6 |
Data from Hashimoto et al.[1]
Table 2: Comparative Minimum Effective Plasma Concentrations in a Canine Digitalis-Induced Arrhythmia Model
| Drug | Minimum Effective Plasma Concentration (µg/mL, mean ± S.D.) |
| This compound | 2.8 ± 0.6 |
| Disopyramide | 1.7 ± 0.4 |
| Procainamide | 10.1 ± 2.4 |
| SUN 1165 | 0.92 ± 0.19 |
Data for this compound from Hashimoto et al.[1] Data for other drugs from a comparative study on canine arrhythmia models.[2]
Mechanism of Action: Class I Antiarrhythmic Drugs
This compound, like other Class I antiarrhythmic drugs, exerts its effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action decreases the rate of depolarization (Phase 0 of the cardiac action potential), which in turn slows conduction velocity and can interrupt reentrant arrhythmias. The pharmacological profile of this compound is noted to be similar to that of disopyramide, procainamide, and SUN 1165.[1]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experimental models cited in the comparison of this compound's antiarrhythmic effects.
Canine Model of Ventricular Arrhythmia via Two-Stage Coronary Ligation
This model is designed to induce ventricular arrhythmias by simulating a myocardial infarction.
Protocol:
-
Animal Preparation: Adult mongrel dogs of either sex are anesthetized, and a thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation (Stage 1): The left anterior descending coronary artery is ligated.
-
Observation Period: The animals are observed for the development of ventricular arrhythmias. Two distinct periods of arrhythmia are often seen: an immediate phase (2-10 minutes post-ligation) and a delayed phase (12-30 minutes post-ligation).[3][4]
-
Drug Administration (Stage 2): Twenty-four to forty-eight hours after the initial ligation, this compound or a comparator drug is administered intravenously.
-
Data Collection: Continuous electrocardiogram (ECG) monitoring is performed to assess the suppression of ventricular arrhythmias. Blood samples are taken to determine the plasma concentration of the drug.
Caption: Coronary Ligation Arrhythmia Model Workflow.
Canine Model of Digitalis-Induced Ventricular Arrhythmia
This model uses a cardiac glycoside, such as ouabain, to induce ventricular arrhythmias.
Protocol:
-
Animal Preparation: Conscious or anesthetized dogs are used.
-
Digitalis Administration: Ouabain is administered intravenously, often as a loading dose followed by a continuous infusion, until a stable ventricular arrhythmia is established.[5][6]
-
Drug Administration: this compound or a comparator drug is administered intravenously.
-
Endpoint: The infusion is continued until the arrhythmia is suppressed, and the minimum effective plasma concentration is determined.
-
Data Collection: ECG is continuously monitored, and blood samples are collected to measure drug plasma concentrations.
Caption: Digitalis-Induced Arrhythmia Model Workflow.
Canine Model of Aconitine-Induced Atrial Fibrillation
This model utilizes the arrhythmogenic properties of aconitine to induce atrial fibrillation.
Protocol:
-
Animal Preparation: Anesthetized dogs are prepared for the experiment.
-
Aconitine Administration: A solution of aconitine nitrate is topically applied to the right atrial appendage to induce atrial flutter which can progress to fibrillation.[7]
-
Drug Administration: Once atrial fibrillation is established, this compound or a comparator drug is administered intravenously.
-
Data Collection: Atrial and limb lead ECGs are recorded to monitor the arrhythmia. Blood samples are collected to determine the plasma drug concentration required for conversion to sinus rhythm.[8][9]
Caption: Aconitine-Induced Atrial Fibrillation Model Workflow.
Concluding Remarks
The available data indicates that this compound is an effective Class I antiarrhythmic agent, demonstrating efficacy in suppressing ventricular arrhythmias in canine models of myocardial infarction and digitalis toxicity. Its pharmacological profile is comparable to established drugs such as disopyramide, procainamide, and the investigational drug SUN 1165. The quantitative data on minimum effective plasma concentrations provide a valuable benchmark for its potency. Further studies directly comparing the electrophysiological parameters of this compound with other Class IA agents would provide a more complete understanding of its relative therapeutic potential.
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, tocainide, and SUN 1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two periods of early ventricular arrhythmia in the canine acute myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Digitalis toxicity during acute hypoxia in intact conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. MECHANISM OF ATRIAL FLUTTER AND FIBRILLATION INDUCED BY ACONITINE IN THE DOG, WITH OBSERVATIONS ON THE ROLE OF CHOLINEGIC FACTORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased concentration of plasma cyclic GMP from aconitine-induced atrial fibrillation in dogs and patients with paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased concentration of plasma cyclic GMP during aconitine-induced atrial fibrillation in dogs and paroxysmal atrial fibrillation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AHR 10718 and Other Phenylurea Compounds: Efficacy and Mechanisms of Action
An in-depth guide for researchers and drug development professionals on the distinct biological activities of phenylurea compounds, featuring AHR 10718, Diuron, and Sorafenib. This report details their disparate mechanisms of action, supported by experimental data and methodologies.
The phenylurea class of chemical compounds, characterized by a phenyl group linked to a urea moiety, encompasses a diverse range of biologically active molecules. While structurally related, these compounds exhibit remarkably different pharmacological and physiological effects, targeting distinct cellular pathways and serving varied therapeutic and industrial purposes. This guide provides a comparative analysis of this compound, a Class I antiarrhythmic agent, with two other prominent phenylurea compounds: the herbicide Diuron and the multi-kinase inhibitor anticancer drug Sorafenib. This comparison highlights the versatility of the phenylurea scaffold and the critical role of substituent groups in determining biological activity.
Executive Summary of Comparative Efficacy
To facilitate a clear comparison of the efficacy of this compound, Diuron, and Sorafenib, the following tables summarize their key characteristics and quantitative performance data from relevant experimental models.
Table 1: Overview of Phenylurea Compounds
| Compound | Class | Primary Mechanism of Action | Primary Application |
| This compound | Antiarrhythmic (Class I) | Sodium (Na+) Channel Blocker | Cardiology |
| Diuron | Herbicide | Photosystem II (PSII) Inhibition | Agriculture |
| Sorafenib | Anticancer Agent | Multi-kinase Inhibitor | Oncology |
Table 2: Quantitative Efficacy Data
| Compound | Experimental Model | Endpoint | Result | Reference |
| This compound | Canine model of digitalis-induced arrhythmia | Minimum Effective Plasma Concentration | 2.8 ± 0.6 µg/mL | [1] |
| Canine model of 24-hour coronary ligation-induced arrhythmia | Minimum Effective Plasma Concentration | 8.1 ± 0.7 µg/mL | [1] | |
| Canine model of 48-hour coronary ligation-induced arrhythmia | Minimum Effective Plasma Concentration | 2.9 ± 0.9 µg/mL | [1] | |
| Diuron | Freshwater biofilms | EC50 for photosynthesis inhibition | 5 - 25 µg/L | [2] |
| Chlamydomonas reinhardtii (algae) | IC50 for growth inhibition | 13 µg/L | ||
| Sorafenib | PLC/PRF/5 human liver cancer cells | IC50 for proliferation inhibition | ~5 µM | |
| VEGFR-2 kinase assay | IC50 for kinase inhibition | 90 nM | [3] | |
| PDGFR-β kinase assay | IC50 for kinase inhibition | 57 nM | [3] | |
| c-Kit kinase assay | IC50 for kinase inhibition | 68 nM | [3] |
Detailed Mechanism of Action and Signaling Pathways
The divergent therapeutic and industrial applications of this compound, Diuron, and Sorafenib stem from their fundamentally different molecular targets and mechanisms of action.
This compound: A Class I Antiarrhythmic Agent
This compound is classified as a Class I antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of fast sodium channels (Na+) in cardiomyocytes.[1] By binding to these channels, this compound reduces the rate and magnitude of depolarization during phase 0 of the cardiac action potential. This leads to a decrease in conduction velocity in non-nodal cardiac tissues, which is effective in suppressing tachyarrhythmias caused by abnormal conduction, such as reentry circuits. Its pharmacological profile is noted to be similar to other well-known Class I antiarrhythmics like disopyramide and procainamide.[1]
Diuron: An Inhibitor of Photosynthesis
In stark contrast to the medical application of this compound, Diuron is a widely used herbicide. Its efficacy lies in its ability to inhibit photosynthesis in plants. Specifically, Diuron blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein of the PSII complex. This binding prevents the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[4] The interruption of electron flow leads to the production of reactive oxygen species, causing cellular damage and ultimately leading to the death of the plant.
Sorafenib: A Multi-Kinase Inhibitor in Cancer Therapy
Sorafenib is a potent anticancer agent that functions as a multi-kinase inhibitor. It targets several key kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[5][6] Sorafenib inhibits the Raf/MEK/ERK signaling pathway, which is often hyperactivated in cancer cells, thereby reducing cell proliferation.[5] Additionally, it targets receptor tyrosine kinases such as VEGFR (vascular endothelial growth factor receptor) and PDGFR (platelet-derived growth factor receptor), which are crucial for angiogenesis.[7] By inhibiting these pathways, Sorafenib effectively chokes off the tumor's blood supply and directly halts its growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound, Diuron, and Sorafenib.
This compound: Canine Arrhythmia Models
The antiarrhythmic efficacy of this compound was evaluated in canine models designed to induce specific types of cardiac arrhythmias.
1. Digitalis-Induced Arrhythmia Model:
-
Objective: To assess the ability of this compound to suppress arrhythmias caused by digitalis toxicity.
-
Protocol:
-
Anesthetized dogs are administered a continuous intravenous infusion of a digitalis glycoside (e.g., ouabain) at a rate known to induce ventricular arrhythmias.
-
Once a stable arrhythmia is established, this compound is administered intravenously at increasing doses.
-
The electrocardiogram (ECG) is continuously monitored to determine the dose at which the arrhythmia is suppressed.
-
Blood samples are collected to measure the plasma concentration of this compound at the point of arrhythmia suppression.
-
2. Coronary Ligation-Induced Arrhythmia Model:
-
Objective: To evaluate the efficacy of this compound in suppressing arrhythmias resulting from myocardial ischemia and infarction.
-
Protocol:
-
Under sterile surgical conditions, the left anterior descending (LAD) coronary artery of anesthetized dogs is ligated in two stages to induce a myocardial infarction.
-
Ventricular arrhythmias typically develop within 24 to 48 hours post-ligation.
-
At either 24 or 48 hours post-ligation, this compound is administered intravenously.
-
Continuous ECG monitoring is used to assess the antiarrhythmic effect.
-
Plasma concentrations of this compound are determined at the time of arrhythmia suppression.
-
Diuron: Photosynthesis Inhibition Assay
The herbicidal activity of Diuron is quantified by its ability to inhibit photosynthesis.
-
Objective: To determine the concentration of Diuron that causes a 50% inhibition of photosynthesis (EC50).
-
Protocol:
-
Cultures of a target photosynthetic organism (e.g., freshwater algae like Chlamydomonas reinhardtii or biofilms) are prepared.
-
The cultures are exposed to a range of Diuron concentrations.
-
Photosynthetic activity is measured using techniques such as chlorophyll fluorescence or oxygen evolution.
-
The data is plotted as a dose-response curve, and the EC50 value is calculated.
-
Sorafenib: In Vitro Efficacy Assays
The anticancer effects of Sorafenib are assessed using a variety of in vitro assays.
1. Cell Proliferation Assay (MTT Assay):
-
Objective: To determine the concentration of Sorafenib that inhibits the growth of cancer cells by 50% (IC50).
-
Protocol:
-
Cancer cells (e.g., PLC/PRF/5 human liver cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Sorafenib for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The IC50 value is calculated from the resulting dose-response curve.
-
2. Kinase Inhibition Assay:
-
Objective: To measure the inhibitory activity of Sorafenib against specific protein kinases.
-
Protocol:
-
A purified recombinant kinase (e.g., VEGFR-2, PDGFR-β) is incubated with its specific substrate and ATP in the presence of varying concentrations of Sorafenib.
-
The kinase reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
The IC50 value, representing the concentration of Sorafenib required to inhibit 50% of the kinase activity, is determined.
-
Conclusion
This comparative guide demonstrates that while this compound, Diuron, and Sorafenib all belong to the phenylurea class of compounds, their biological activities are remarkably distinct. This compound acts as a cardiac sodium channel blocker with antiarrhythmic properties. In contrast, Diuron functions as a potent inhibitor of photosynthesis, making it an effective herbicide. Sorafenib, on the other hand, is a multi-kinase inhibitor used in cancer therapy due to its ability to block signaling pathways involved in cell proliferation and angiogenesis. The diverse mechanisms of action of these three compounds underscore the significant impact of chemical structure modifications on the biological targets and therapeutic or industrial applications of phenylurea derivatives. This understanding is critical for the future design and development of novel compounds within this versatile chemical class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Time-Dose Response Model to Assess Diuron-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]
- 3. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Page loading... [wap.guidechem.com]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of AHR 10718 in Diverse Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of AHR 10718 validation across various animal species. It aims to offer objective performance comparisons with alternative compounds, supported by experimental data.
This compound has been identified as a Class 1 antiarrhythmic drug, functioning as a sodium channel blocker.[1] Its efficacy has been primarily demonstrated in canine models for various types of arrhythmias.[1] This guide synthesizes the available data on this compound and presents it in a structured format to facilitate further research and development.
Performance and Efficacy of this compound
This compound has shown effectiveness in suppressing arrhythmias induced by coronary ligation and digitalis in canine models.[1] However, it was found to be ineffective against adrenaline-induced arrhythmias.[1] The minimum effective plasma concentrations have been determined for different arrhythmia models, providing a quantitative measure of its antiarrhythmic effects.[1] It is important to note that the correlation between the antiarrhythmic effects of this compound and its plasma concentrations was not high.[1]
Table 1: Efficacy of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Administered Dose (i.v.) | Minimum Effective Plasma Concentration (µg/ml) | Outcome |
| 24 hr Coronary Ligation | 10 mg/kg | 8.1 +/- 0.7 | Arrhythmia Suppressed |
| 48 hr Coronary Ligation | 5 mg/kg | 2.9 +/- 0.9 | Arrhythmia Suppressed |
| Digitalis-induced | 5 mg/kg | 2.8 +/- 0.6 | Arrhythmia Suppressed |
| Adrenaline-induced | Not specified | Not effective | Arrhythmia Not Suppressed |
Data derived from studies on canine models (n=6).[1]
Comparative Analysis with Alternative Compounds
The pharmacological profile of this compound is characteristic of Class 1 sodium channel blockers.[1] Its effects are comparable to other drugs in this class, such as disopyramide, procainamide, and SUN 1165.[1] For researchers investigating cardiac arrhythmias, these compounds represent potential alternatives or comparators in experimental designs.
The aryl hydrocarbon receptor (AHR) pathway, though not the primary mechanism of action for this compound, is a relevant area of study for compounds with similar structural motifs. AHR is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[2][3] Ligands for AHR are structurally diverse and can exhibit species-specific activities.[4] Researchers working with this compound may consider investigating potential off-target effects or secondary mechanisms involving the AHR pathway, especially in chronic toxicity studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below is a summarized experimental protocol based on the validation studies of this compound.
Canine Arrhythmia Model Protocol
-
Animal Subjects: Adult mongrel dogs of either sex.
-
Arrhythmia Induction:
-
Coronary Ligation: Two-stage ligation of the left anterior descending coronary artery to induce myocardial infarction and subsequent ventricular arrhythmias.
-
Digitalis-induced: Intravenous infusion of acetylstrophanthidin.
-
Aconitine-induced: Application of aconitine to the surface of the right atrium.
-
-
Drug Administration: this compound administered intravenously.
-
Data Collection:
-
Electrocardiogram (ECG) recordings to monitor cardiac rhythm.
-
Blood pressure and heart rate measurements.
-
Plasma samples collected to determine drug concentrations via high-performance liquid chromatography (HPLC).
-
-
Endpoint Analysis: Determination of the minimum effective plasma concentration required to suppress the induced arrhythmia.
Signaling Pathways and Experimental Workflows
To visualize the broader context of ion channel blockers and potential intersecting pathways, the following diagrams illustrate the mechanism of sodium channel blockade and a generalized experimental workflow for screening antiarrhythmic compounds.
Caption: Mechanism of this compound as a sodium channel blocker.
Caption: Generalized experimental workflow for validating antiarrhythmic compounds.
It is important for researchers to consider the species-specific differences in pharmacokinetics and pharmacodynamics when extrapolating data from animal models.[5][6] The anatomical, physiological, and metabolic variations between species can significantly influence a drug's absorption, distribution, metabolism, and elimination, ultimately affecting its efficacy and safety profile.[5][7]
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Species differences in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
AHR 10718: An Examination of its Selectivity for Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Comparison with Other Sodium Channel Blockers
Studies have indicated that the pharmacological profile of AHR 10718 is comparable to other well-known Class I antiarrhythmic drugs such as disopyramide and procainamide.[1] These agents are known to modulate the fast sodium current (INa), which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. The blockade of these channels leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in the heart.
However, the therapeutic and toxicological profiles of sodium channel blockers are significantly influenced by their selectivity for different sodium channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5, etc.), which are expressed in various tissues, including the heart, central nervous system, and peripheral nervous system. Unfortunately, specific data quantifying the affinity (e.g., IC50 or Ki values) of this compound for these individual subtypes is not present in the reviewed literature.
Without this quantitative data, a direct comparison of this compound's selectivity against other agents is speculative. A comprehensive analysis would require data from standardized experimental conditions, as outlined in the hypothetical experimental protocol below.
Experimental Protocols
To definitively characterize the selectivity of this compound, a series of electrophysiological experiments would be required. The following outlines a standard methodology used in the field for such investigations.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cells.
Objective: To determine the inhibitory concentration (IC50) of this compound on various voltage-gated sodium channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing individual human sodium channel subtypes (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, hNav1.8).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
To elicit sodium currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).
-
A concentration-response curve is generated by applying increasing concentrations of this compound to the external solution and measuring the resulting inhibition of the peak sodium current.
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the sodium current, is calculated by fitting the concentration-response data to the Hill equation. This process is repeated for each sodium channel subtype to determine the selectivity profile.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of sodium channel blockers and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of a sodium channel blocker like this compound.
Caption: A typical workflow for determining the selectivity of a compound for sodium channel subtypes.
References
Unraveling the Complex Interplay: Aryl Hydrocarbon Receptor Activation and Ion Channel Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the off-target effects of compounds is paramount for predicting potential toxicities and identifying novel therapeutic applications. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a critical regulator of diverse physiological and pathological processes. While its role in mediating the effects of environmental toxins is well-established, its influence on the function of various ion channels is a burgeoning area of research. This guide provides a comprehensive comparison of the cross-reactivity of AHR activation with other ion channels, supported by available experimental data and detailed methodologies.
The initial investigation into a compound designated "AHR 10718" did not yield specific information, suggesting a possible misnomer or a compound not widely documented in scientific literature. Consequently, this guide focuses on the broader and more scientifically pertinent topic of how the activation of the Aryl Hydrocarbon Receptor (AHR) by various ligands can modulate the activity of different ion channels. This interaction can occur through both genomic and non-genomic pathways, leading to a complex and context-dependent modulation of cellular excitability and signaling.
Comparative Analysis of AHR-Mediated Ion Channel Modulation
Activation of the AHR by a range of ligands, from environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to endogenous molecules, has been shown to impact the function of potassium, calcium, and to a lesser extent, sodium channels. The following tables summarize the currently available quantitative data on these interactions.
Potassium Channel Cross-Reactivity
| Ion Channel | AHR Ligand | Cell Type/System | Observed Effect | Quantitative Data | Reference |
| Mitochondrial ATP-sensitive K+ (mitoKATP) Channel | TCDD | Rat cardiac mitochondria | Increased channel activity | 52% increase in mitoKATP activity | [1] |
Calcium Channel Cross-Reactivity
| Ion Channel | AHR Ligand | Cell Type/System | Observed Effect | Quantitative Data | Reference |
| T-type Ca2+ Channel | TCDD | Rat insulin-secreting beta cell line (INS-1) | Increased Ca2+ influx | Data on fold-change or current density not specified | [2] |
| L-type Ca2+ Channel | TCDD | Rat ventricular myocytes | Increased current, prolonged action potential duration | 43.3% prolongation of APD90 at 10 nM TCDD | [3] |
| General Intracellular Ca2+ | TCDD | Human neuroblastoma cells (SHSY5Y) | Increased intracellular Ca2+ concentration | Statistically significant increase (P < 0.05) | [4] |
| General Intracellular Ca2+ | TCDD | Murine B-cells | Elevated basal intracellular Ca2+ concentration | Data on fold-change or specific concentration not specified | [5] |
Sodium Channel Cross-Reactivity
Currently, there is a limited amount of published research directly investigating the cross-reactivity of AHR activation with sodium channels. Further studies are required to elucidate the potential impact of AHR signaling on sodium channel function and expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Measurement of Mitochondrial ATP-sensitive Potassium (mitoKATP) Channel Activity
Method: Spectrophotometric measurement of mitochondrial swelling.[1]
Protocol:
-
Isolate cardiac mitochondria from control and TCDD-treated rats.
-
Suspend mitochondria in a buffer containing KCl.
-
Induce mitochondrial swelling by adding the K+ ionophore valinomycin.
-
Monitor the decrease in light absorbance at 540 nm, which is indicative of mitochondrial swelling and, indirectly, mitoKATP channel activity.
-
To confirm the involvement of mitoKATP channels, the channel opener diazoxide and the inhibitor 5-hydroxydecanoate can be used.
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents
Method: Whole-cell patch-clamp electrophysiology.[3]
Protocol:
-
Isolate ventricular myocytes from rat hearts.
-
Establish a whole-cell patch-clamp configuration.
-
Use a pipette solution containing Cs+ to block K+ currents and an external solution containing Ca2+ as the charge carrier.
-
Hold the cell membrane potential at a level that inactivates Na+ channels (e.g., -40 mV).
-
Apply depolarizing voltage steps to elicit L-type Ca2+ currents.
-
Record and analyze the peak current amplitude and current-voltage (I-V) relationship before and after the application of AHR ligands.
Measurement of Intracellular Calcium Concentration
Method: Fluorescent calcium imaging.[4]
Protocol:
-
Culture human neuroblastoma cells (SHSY5Y).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Expose the cells to the AHR ligand of interest.
-
Measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader.
-
Calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.
Signaling Pathways and Visualizations
The modulation of ion channel activity by AHR activation can occur through two primary mechanisms: a genomic pathway involving the transcriptional regulation of ion channel subunit genes, and a non-genomic pathway involving rapid, direct protein-protein interactions and modulation of signaling cascades.
Canonical (Genomic) Signaling Pathway
In the canonical pathway, ligand-activated AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This can lead to either up- or down-regulation of the expression of ion channel subunits, thereby altering the number of functional channels on the cell surface.
References
- 1. The aryl hydrocarbon receptor regulates focal adhesion sites through a non-genomic FAK/Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Ligand-Mediated Selective Modulation of Aryl Hydrocarbon Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of AHR-10718 Research: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, an objective evaluation of investigational compounds is crucial for advancing therapeutic innovation. This guide provides an independent verification of the available research on AHR-10718, a putative antiarrhythmic agent. The information is presented to facilitate a comparative analysis with other agents in its class, supported by available experimental data.
Executive Summary
AHR-10718 is identified in preclinical literature as a Class I antiarrhythmic drug.[1] These agents primarily act by blocking sodium channels in cardiac myocytes, thereby slowing the conduction of the electrical impulse and suppressing arrhythmias. Research indicates that AHR-10718 is effective in animal models of cardiac arrhythmia, specifically those induced by coronary ligation and digitalis.[1] Its pharmacological profile suggests similarities to other Class I antiarrhythmics like disopyramide and procainamide.[1] However, publicly available data on AHR-10718 is limited, and there is no evidence of its progression to clinical trials or commercial development. The initial association with the Aryl Hydrocarbon Receptor (AHR) appears to be coincidental due to the shared acronym.
Comparative Data of AHR-10718 and Other Class I Antiarrhythmics
The following table summarizes the available quantitative data on the efficacy of AHR-10718 in canine arrhythmia models and provides a conceptual comparison with other Class I antiarrhythmic drugs based on their known properties.
| Parameter | AHR-10718 | Procainamide (Class Ia) | Lidocaine (Class Ib) | Flecainide (Class Ic) |
| Mechanism of Action | Sodium Channel Blocker[1] | Sodium Channel Blocker | Sodium Channel Blocker | Sodium Channel Blocker |
| Sub-classification (Presumed) | Class I[1] | Class Ia | Class Ib | Class Ic |
| Effective Plasma Concentration (Canine Model) | 2.8 - 8.1 µg/mL (arrhythmia dependent)[1] | Varies by arrhythmia model | Varies by arrhythmia model | Varies by arrhythmia model |
| Effect on Action Potential Duration | Not explicitly stated | Prolongs | Shortens | No significant effect |
| Effect on QRS Duration | Not explicitly stated | Prolongs | No significant effect | Markedly prolongs |
| Use-Dependency | Not explicitly stated | Moderate | Weak | Strong |
| Clinical Applications | Investigational | Atrial and ventricular arrhythmias | Ventricular arrhythmias, especially post-MI | Atrial and ventricular arrhythmias |
| Proarrhythmic Potential | Not explicitly stated | Moderate | Low | High, especially in structural heart disease |
Experimental Protocols
Detailed experimental protocols for the studies involving AHR-10718 are not available in the public domain. However, based on the descriptions in the primary research article, a general methodology for the canine arrhythmia models can be outlined.
Canine Model of Ventricular Arrhythmia
This model is designed to induce and evaluate the efficacy of antiarrhythmic drugs on ventricular tachycardia.
Materials:
-
Mongrel dogs of either sex
-
Anesthetic agents (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Coronary artery ligation materials
-
Electrocardiogram (ECG) monitoring equipment
-
Intravenous infusion setup
-
AHR-10718 and vehicle control solutions
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent ventricular arrhythmias. The ligation can be performed in two stages to create a more stable arrhythmia model.
-
Arrhythmia Monitoring: Continuously monitor the ECG to detect the onset and characteristics of ventricular tachycardia.
-
Drug Administration: Once a stable arrhythmia is established, administer AHR-10718 or a vehicle control intravenously.
-
Data Collection: Record the ECG throughout the experiment to assess the drug's effect on heart rate, rhythm, and the duration of the arrhythmia.
-
Plasma Concentration Analysis: Collect blood samples at various time points to determine the plasma concentration of AHR-10718 and correlate it with its antiarrhythmic effects.
Visualizations
Experimental Workflow: Canine Arrhythmia Model
Caption: Workflow for evaluating AHR-10718 in a canine arrhythmia model.
Conceptual Mechanism of Class I Antiarrhythmic Drugs
Caption: AHR-10718 blocks sodium channels, slowing depolarization.
References
A Comparative Pharmacological Guide: AHR 10718 vs. SUN 1165 (Pilsicainide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed pharmacological comparison of two antiarrhythmic agents, AHR 10718 and SUN 1165 (also known as Pilsicainide). Both compounds are classified as Class 1 sodium channel blockers, yet they exhibit distinct pharmacological profiles. This document summarizes their mechanisms of action, electrophysiological effects, and available efficacy data from preclinical and clinical studies, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Introduction
This compound and SUN 1165 are both antiarrhythmic drugs that primarily exert their effects by blocking cardiac sodium channels.[1][2] SUN 1165, or Pilsicainide, is a well-characterized Class Ic antiarrhythmic agent used clinically in some regions for the treatment of various cardiac arrhythmias, particularly atrial fibrillation.[3][4] Information on this compound is less extensive, but available data identifies it as a Class 1 sodium channel blocker with a pharmacological profile similar to SUN 1165.[1] This guide aims to provide a side-by-side comparison based on the available scientific literature.
Mechanism of Action
Both this compound and SUN 1165 are potent blockers of the fast inward sodium current (INa) in cardiomyocytes. This action slows the rate of depolarization (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.
SUN 1165 (Pilsicainide) is described as a "pure" sodium channel blocker, meaning it has little to no effect on other cardiac ion channels, such as potassium or calcium channels, at therapeutic concentrations.[2][5] It exhibits use-dependent and rate-dependent blockade, meaning its effects are more pronounced at higher heart rates.[6]
Pharmacological Data Summary
The following tables summarize the available quantitative data for this compound and SUN 1165.
| Pharmacological Parameter | This compound | SUN 1165 (Pilsicainide) | Reference |
| Drug Class | Class 1 Sodium Channel Blocker | Class Ic Sodium Channel Blocker | [1][2] |
| Primary Mechanism | Blocks fast inward sodium current (INa) | Blocks fast inward sodium current (INa) | [2][7] |
| Use/Rate Dependence | Not explicitly stated, but likely as a Class 1 agent | Yes, use- and rate-dependent | [6] |
Table 1: General Pharmacological Properties
| Electrophysiological Effect | This compound | SUN 1165 (Pilsicainide) | Reference |
| Conduction Velocity | Decreases | Decreases | [7][8] |
| Effective Refractory Period (ERP) | Shortens in specialized conducting fibers | Prolongs in atrial tissue | [2][7][9] |
| Action Potential Duration (APD) | Shortens less than the ERP | No significant change at therapeutic concentrations; may shorten at higher concentrations | [5][7] |
| Vmax of Action Potential | Depresses | Decreases | [7][10] |
Table 2: Electrophysiological Effects
| Preclinical/Clinical Efficacy | This compound | SUN 1165 (Pilsicainide) | Reference |
| Canine Arrhythmia Models | Effective against arrhythmias induced by coronary ligation and digitalis. Minimum effective plasma concentrations: 2.8 - 8.1 µg/mL. | Effective in various experimental arrhythmia models. | [1] |
| Atrial Fibrillation (Clinical) | No data available | Effective in converting recent-onset and chronic atrial fibrillation to sinus rhythm. | [3][4][11] |
| Ventricular Arrhythmias (Clinical) | No data available | Efficacious in treating ventricular tachyarrhythmias. | [3] |
Table 3: Efficacy Data
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.
Mechanism of Action of Class 1 Sodium Channel Blockers.
Typical Experimental Workflow for Electrophysiological Assessment.
Experimental Protocols
In Vitro Electrophysiology (Whole-cell Patch Clamp)
A standard method to assess the pharmacological effects of compounds like this compound and SUN 1165 on cardiac ion channels is the whole-cell patch-clamp technique.
-
Cell Preparation: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, or rat).
-
Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents, such as the fast sodium current (INa).
-
Drug Application: The cells are perfused with a control solution, and baseline currents are recorded. Subsequently, the solution is switched to one containing the test compound (this compound or SUN 1165) at various concentrations.
-
Data Analysis: The effect of the drug on the peak INa amplitude and gating kinetics (activation, inactivation, and recovery from inactivation) is measured and analyzed to determine the potency (IC50) and mechanism of block.
In Vivo Electrophysiology (Canine Arrhythmia Models)
Animal models are crucial for evaluating the antiarrhythmic efficacy of novel compounds.
-
Animal Preparation: Mongrel dogs are anesthetized, and a thoracotomy is performed to expose the heart. Electrodes are sutured to the atria and ventricles for recording electrocardiograms and for electrical stimulation.
-
Arrhythmia Induction: Arrhythmias are induced through various methods, such as:
-
Coronary Artery Ligation: To mimic myocardial infarction-induced arrhythmias.
-
Digitalis Intoxication: Administration of a cardiac glycoside like ouabain to induce ventricular tachyarrhythmias.
-
Programmed Electrical Stimulation: To induce re-entrant tachycardias.
-
-
Drug Administration: this compound or SUN 1165 is administered intravenously or orally at different doses.
-
Efficacy Assessment: The ability of the drug to terminate the induced arrhythmia and/or prevent its re-induction is assessed. Blood samples are taken to correlate the antiarrhythmic effect with the plasma drug concentration.
Conclusion
Both this compound and SUN 1165 (Pilsicainide) are Class 1 sodium channel blockers with antiarrhythmic properties. SUN 1165 is a well-documented "pure" Class Ic agent with established clinical efficacy, particularly in the management of atrial fibrillation.[3][4] this compound shares a similar pharmacological classification, and preclinical data in canine models demonstrate its potential as an antiarrhythmic agent.[1] However, a more comprehensive understanding of this compound's electrophysiological profile, including its effects on a wider range of ion channels and its clinical efficacy and safety, requires further investigation. This guide provides a foundational comparison based on the current body of scientific literature to aid researchers in the field of cardiac pharmacology and drug development.
References
- 1. Antiarrhythmic profile of a new class 1 drug, this compound, on canine atrial and ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilsicainide for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uniqueness of pilsicainide in class Ic antiarrhythmics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 8. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electropharmacologic effects of pilsicainide, a pure sodium channel blocker, on the remodeled atrium subjected to chronic rapid pacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of recent-onset Atrial Fibrillation by a single oral dose of Pilsicainide (Pilsicainide Suppression Trial on atrial fibrillation). The PSTAF Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for AHR 10718
This document provides essential information regarding the proper handling and disposal of the antiarrhythmic agent AHR 10718. The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this document. The disposal procedures outlined below are based on general best practices for laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the chemical supplier for specific disposal instructions.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following are general safety precautions; always refer to your institution's specific protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, immediately alert personnel in the area. Contain the spill using appropriate absorbent materials. Follow your institution's established spill cleanup procedures. Do not allow the chemical to enter drains or waterways.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.
II. Proper Disposal Procedures for this compound
The proper disposal of this compound is essential to prevent environmental contamination and comply with regulations. All pharmaceutical waste must be managed in accordance with federal, state, and local regulations.[1]
Step 1: Waste Identification and Segregation
-
Characterize the waste. Determine if this compound is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or your local regulations. Your institution's EHS department can provide guidance on this classification.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or pour it down the drain.
Step 2: Containerization and Labeling
-
Use a dedicated, properly sealed, and chemically compatible container for this compound waste.
-
Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name: "this compound." Include the accumulation start date and any other information required by your institution.
Step 3: Waste Collection and Disposal
-
Contact your institution's EHS department to arrange for the collection of the chemical waste.[2][3]
-
For investigational drugs used in clinical research, special handling and documentation may be required, and your EHS department can assist in setting up disposal through an approved vendor.[4]
-
Depending on its classification, the final disposal method will likely be incineration by a licensed hazardous waste management facility.[4]
-
If this compound is classified as a controlled substance, it must be disposed of through a DEA-registered reverse distributor.[2] Your EHS office will coordinate this process.
| Waste Stream | Container | Disposal Method |
| Solid this compound | Labeled, sealed, chemically compatible container | Collection by EHS for incineration |
| Solutions of this compound | Labeled, sealed, chemically compatible container | Collection by EHS for incineration |
| Contaminated Labware | Labeled sharps or glass disposal box | Autoclave (if biologically contaminated) then EHS pickup |
III. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound is known to interact with the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the general signaling pathway of AhR activation. In the absence of a ligand, AhR resides in the cytoplasm in a complex with other proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), to regulate the transcription of target genes.[5]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
IV. Experimental Protocol: AhR Ligand Luciferase Reporter Assay
This protocol describes a common method to determine if a compound, such as this compound, can activate the Aryl Hydrocarbon Receptor using a luciferase reporter gene assay.
Objective: To quantify the activation of the AhR signaling pathway by this compound.
Materials:
-
Hepatoma cell line (e.g., Hepa-1c1c7) stably transfected with a luciferase reporter plasmid containing XREs.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control (e.g., TCDD or FICZ).
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of treatment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the positive control, or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.
-
Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.
-
Plot the fold induction as a function of the compound concentration to generate a dose-response curve.
-
| Parameter | Condition |
| Cell Line | Hepa-1c1c7-XRE-Luc |
| Seeding Density | 2 x 10^4 cells/well |
| Plate Format | 96-well, clear bottom, white walls |
| This compound Concentrations | 0.1 nM to 10 µM (serial dilutions) |
| Positive Control | TCDD (1 nM) |
| Vehicle Control | 0.1% DMSO in medium |
| Incubation Time | 24 hours |
| Luciferase Reagent | Bright-Glo™ or equivalent |
| Data Readout | Relative Luminescence Units (RLU) |
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling AHR 10718
Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly identified as "AHR 10718" is publicly available. The information provided herein is based on general laboratory safety principles for handling potentially hazardous research chemicals and information related to the Aryl Hydrocarbon Receptor (AHR), a likely biological target of a compound with this designation. AHR is a ligand-activated transcription factor involved in regulating various biological responses.[1][2][3][4] It is imperative to treat this compound as a compound of unknown toxicity and to handle it with the utmost caution.
Immediate Safety and Operational Plan
Given the absence of specific data, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following recommendations are based on standard practices for handling novel or uncharacterized chemical entities in a laboratory setting.
Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, aerosols, and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for breakthrough times if the solvent is known. |
| Body Protection | A lab coat worn fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A certified fume hood or a respirator with appropriate cartridges | Essential to prevent inhalation of powders or aerosols, especially when handling the solid compound or preparing solutions. |
Handling and Storage
| Procedure | Guideline |
| Receiving | Inspect the package for any signs of damage or leakage in a designated receiving area. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled. |
| Preparation | All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
| Spill Response | In case of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, before attempting cleanup. Absorb liquid spills with an inert material and collect solid spills using a method that avoids dust generation. |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid Waste | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Sharps | Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound may be an agonist or antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental chemicals and in various physiological processes.[1][2][5]
Canonical AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.[4][6] Upon binding to a ligand, the AHR translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6]
Caption: Canonical AHR signaling pathway showing ligand activation, nuclear translocation, and target gene transcription.
References
- 1. Deciphering the roles of aryl hydrocarbon receptor (AHR) in regulating carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibitory aryl hydrocarbon receptor-estrogen receptor crosstalk in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical properties of human full-length aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of the aryl hydrocarbon receptor (AhR) for clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
